Technical Documentation Center

5-iodo-1-methyl-4-nitro-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-iodo-1-methyl-4-nitro-1H-pyrazole
  • CAS: 311773-51-0

Core Science & Biosynthesis

Foundational

Structural Elucidation and Spectroscopic Profiling of 5-Iodo-1-methyl-4-nitro-1H-pyrazole: A Comprehensive NMR Guide

Introduction and Molecular Architecture In the realm of modern drug discovery and agrochemical development, highly functionalized pyrazoles serve as critical molecular scaffolds. 5-Iodo-1-methyl-4-nitro-1H-pyrazole (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Molecular Architecture

In the realm of modern drug discovery and agrochemical development, highly functionalized pyrazoles serve as critical molecular scaffolds. 5-Iodo-1-methyl-4-nitro-1H-pyrazole (CAS: 311773-51-0) is a prime example of a densely substituted heterocycle, featuring a push-pull electronic system dictated by an electron-donating N-methyl group, a strongly electron-withdrawing nitro group, and a polarizable iodine atom[1].

As a Senior Application Scientist, I approach the characterization of such molecules not merely as an exercise in data collection, but as a rigorous validation of molecular architecture. The exact empirical NMR data for this specific fully functionalized compound is a recognized gap in public spectroscopic databases[1]. Therefore, establishing a self-validating protocol for its synthesis and subsequent nuclear magnetic resonance (NMR) profiling requires a deep understanding of physical organic chemistry, specifically focusing on how adjacent functional groups perturb local magnetic environments.

Synthetic Workflow: Regioselective Functionalization

To obtain high-fidelity NMR spectra, the analyte must be synthesized with absolute regiochemical purity. The synthesis of 5-iodo-1-methyl-4-nitro-1H-pyrazole is achieved through a controlled, two-step functionalization of 4-nitro-1H-pyrazole[2].

  • Step 1: N-Alkylation. The starting material, 4-nitro-1H-pyrazole, possesses an acidic N-H proton. Treatment with a mild base such as potassium carbonate ( K2​CO3​ ) in dimethylformamide (DMF) easily deprotonates the nitrogen, allowing for nucleophilic attack on methyl iodide ( MeI ) to yield 1-methyl-4-nitro-1H-pyrazole[3]. Causality: K2​CO3​ is chosen over stronger bases to prevent unwanted side reactions, while DMF provides the optimal dielectric constant to stabilize the intermediate pyrazolide anion.

  • Step 2: C5-Metalation and Iodination. The regioselective introduction of iodine at the C5 position requires kinetic control. The intermediate is treated with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or lithium hexamethyldisilazide (LiHMDS) at cryogenic temperatures (-78 °C)[2]. Causality: The C5 proton is the most acidic remaining proton due to the inductive proximity of the N1-methyl and the resonance pull of the C4-nitro group. Operating at -78 °C prevents the highly reactive lithiated species from attacking the nitro group. Subsequent quenching with elemental iodine ( I2​ ) yields the target compound[2].

SynthesisWorkflow A 4-Nitro-1H-pyrazole B 1-Methyl-4-nitro-1H-pyrazole A->B MeI, K2CO3 DMF, 25°C (N-Alkylation) C 5-Iodo-1-methyl-4-nitro-1H-pyrazole B->C 1. n-BuLi, THF, -78°C 2. I2 Quench (C5-Metalation)

Synthetic workflow for 5-iodo-1-methyl-4-nitro-1H-pyrazole via regioselective C5-iodination.

Theoretical and Empirical NMR Profiling

Because the pyrazole ring is fully substituted at the N1, C4, and C5 positions, the NMR spectra are beautifully simplified but require careful interpretation of chemical shifts. We extrapolate the spectral signature of the target compound from its direct precursor, 1-methyl-4-nitro-1H-pyrazole, which has been rigorously characterized in literature[4].

H NMR Signatures

The 1 H NMR spectrum of the precursor (in DMSO- d6​ ) exhibits the N-methyl group at δ 3.91 ppm, and the two pyrazole protons (C3-H and C5-H) at δ 8.22 ppm and 8.83 ppm[4]. Upon successful iodination at C5, the signal at 8.83 ppm is completely abolished—serving as a primary self-validating check for reaction completion. The remaining C3-H proton will appear as a sharp singlet in the 8.10–8.30 ppm range, highly deshielded by the adjacent nitro group and the aromatic ring current[1].

C NMR Signatures and the Heavy-Atom Effect

The 13 C NMR spectrum provides a fascinating study in relativistic quantum chemistry. In the precursor, the pyrazole carbons resonate at 130.9 ppm, 134.8 ppm, and 135.4 ppm[4]. However, the covalent attachment of iodine at C5 introduces the Spin-Orbit Heavy-Atom Effect on the Light Atom (SO-HALA) [5].

Causality: Iodine is a massive, highly polarizable atom. The spin-orbit coupling from its dense electron cloud induces a strong local diamagnetic shielding current. This causes the resonance of the directly attached carbon (C5) to shift drastically upfield—typically by 25 to 40 ppm compared to its non-iodinated state[5]. Consequently, the C5 carbon will uniquely appear in the 90–100 ppm region, distinctly separated from the other aromatic carbons[2].

Quantitative Data Summaries

Table 1: Predicted 1 H NMR Spectral Assignments (DMSO- d6​ , 400 MHz)

NucleusMultiplicityIntegrationPredicted Shift ( δ , ppm)Mechanistic Rationale
C3-H Singlet (s)1H8.10 – 8.30Highly deshielded by the adjacent C4-nitro group and aromatic ring current.
N1-CH 3​ Singlet (s)3H3.90 – 4.10Deshielded by the electronegative N1 atom of the pyrazole core.

Table 2: Predicted 13 C NMR Spectral Assignments (DMSO- d6​ , 100 MHz)

Carbon PositionTypePredicted Shift ( δ , ppm)Mechanistic Rationale
C3 Aromatic CH134.0 – 136.0Standard deshielded pyrazole carbon.
C4 Quaternary (C-NO 2​ )130.0 – 133.0Deshielded by the strong electron-withdrawing inductive effect of the nitro group.
C5 Quaternary (C-I)90.0 – 100.0SO-HALA Effect: Massive upfield shift due to spin-orbit shielding from the heavy iodine atom.
N1-CH 3​ Aliphatic CH 3​ 38.0 – 41.0Standard N-methyl chemical shift.

Standard Operating Procedure (SOP): High-Fidelity NMR Acquisition

To ensure the theoretical predictions match empirical reality, the physical acquisition of the NMR data must be flawless. Follow this self-validating protocol:

Step 1: Sample Preparation and Filtration

  • Action: Dissolve 15–20 mg of the purified compound in 0.6 mL of DMSO- d6​ or CDCl 3​ . Filter the solution through a tightly packed glass-wool plug in a Pasteur pipette directly into a 5 mm NMR tube.

  • Causality: Solid particulates and microscopic paramagnetic dust distort the local magnetic field ( B0​ ). Filtration guarantees a homogenous solution, preventing artificial line broadening and ensuring sharp, easily integrable singlets.

Step 2: Probe Tuning and Matching (ATM)

  • Action: Insert the sample and perform Automatic Tuning and Matching for both 1 H and 13 C frequencies.

  • Causality: The dielectric constant of the sample alters the impedance of the probe's RF coils. Tuning matches the circuit to the exact Larmor frequency of the sample, maximizing radiofrequency power transfer and receiver sensitivity.

Step 3: Gradient Shimming

  • Action: Execute a 3D gradient shim routine along the Z-axis. Monitor the deuterium lock level.

  • Causality: Shimming corrects spatial inhomogeneities in the magnetic field. A self-validating check is the lock signal: a stable, high-intensity lock confirms that the field is homogenous, which is critical for resolving the sharp singlets of the pyrazole ring.

Step 4: Optimized Acquisition Parameters for 13 C

  • Action: Set the relaxation delay (D1) to at least 2.5 to 3.0 seconds for the 13 C experiment. Increase the number of scans (NS 512).

  • Causality: Quaternary carbons (C4-NO 2​ and C5-I) lack directly attached protons, meaning they cannot rely on efficient dipole-dipole relaxation mechanisms. A longer D1 delay ensures these "slow-relaxing" nuclei fully return to thermal equilibrium between RF pulses, preventing signal saturation and allowing them to appear distinctly above the baseline noise.

References

  • The Journal of Organic Chemistry (ACS Publications). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. Retrieved from:[Link]

  • The Journal of Organic Chemistry (ACS Publications). Direct C–H Alkenylation of Functionalized Pyrazoles. Retrieved from:[Link]

  • The Journal of Organic Chemistry (ACS Publications). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Retrieved from:[Link]

Sources

Exploratory

Elucidating the Mass Spectrometry Fragmentation Topography of 5-Iodo-1-methyl-4-nitro-1H-pyrazole: A Definitive Guide

Executive Summary The structural characterization of highly functionalized heterocycles is a critical bottleneck in modern drug discovery and the development of insensitive energetic materials. 5-Iodo-1-methyl-4-nitro-1H...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of highly functionalized heterocycles is a critical bottleneck in modern drug discovery and the development of insensitive energetic materials. 5-Iodo-1-methyl-4-nitro-1H-pyrazole (C₄H₄IN₃O₂) represents a complex analytical challenge due to the competing electronic effects of its substituents: an electron-donating N-methyl group, a highly electron-withdrawing nitro group, and a heavy, polarizable iodine atom[1].

As a Senior Application Scientist, I approach the mass spectrometry (MS) of this compound not merely as a spectral readout, but as a predictable thermodynamic system. This whitepaper deconstructs the exact collision-induced dissociation (CID) pathways of 5-iodo-1-methyl-4-nitro-1H-pyrazole, providing drug development professionals with a self-validating framework for high-resolution mass spectrometry (HRMS) analysis.

Physicochemical Profiling & Ionization Dynamics

Before initiating fragmentation, we must establish the ionization boundary conditions. The exact monoisotopic mass of the neutral compound is 252.9348 Da .

  • Ionization Mode Selection: Despite the electron-withdrawing nature of the nitro and iodo groups, the lone pair on the unsubstituted pyrazole nitrogen (N2) readily accepts a proton in acidic media[2]. Therefore, Electrospray Ionization in Positive Mode (ESI+) is the optimal technique, yielding a robust pseudo-molecular ion [M+H]⁺ at m/z 253.9426 .

  • Isotopic Signatures: It is a common misconception in some commercial literature that iodine exhibits isotopic splitting (e.g., ²⁷I/¹²⁷I)[1]. In reality, iodine is monoisotopic (¹²⁷I is 100% abundant). The true diagnostic signature of this molecule in HRMS is its mass defect . Iodine has a negative mass defect (126.9045 Da), which distinctly shifts the exact mass of the precursor and its iodine-retaining fragments away from nominal mass integers, providing an orthogonal point of validation.

Mechanistic Fragmentation Pathways (The Causality)

During tandem mass spectrometry (MS/MS), the energy imparted to the [M+H]⁺ precursor dictates the hierarchy of bond cleavages. The fragmentation of 5-iodo-1-methyl-4-nitro-1H-pyrazole follows three distinct, thermodynamically driven pathways.

Pathway A: Halogen Cleavage (Deiodination)

The C–I bond is the weakest covalent linkage in the molecule (~238 kJ/mol). Foundational MS studies on iodopyrazoles demonstrate that in positive ionization mode, the dominant low-energy fragmentation channel is the elimination of hydrogen iodide (HI, 128 Da)[3].

  • Mechanism: Heterolytic cleavage accompanied by a proton transfer yields the [M+H - HI]⁺ fragment at m/z 126.0303 .

  • Note: In negative mode (ESI-), this same C-I lability results in the direct expulsion of the stable iodide anion (m/z 126.9048)[3].

Pathway B: Nitro Group Dynamics

Nitroheterocycles exhibit highly characteristic CID behavior[4]. The nitro group at the C4 position undergoes two competing reactions:

  • Direct Cleavage: Loss of a neutral •NO₂ radical (46 Da) to form [M+H - NO₂]⁺ at m/z 207.9371 .

  • Nitro-to-Nitrite Rearrangement: The nitro group (-NO₂) isomerizes to a nitrite ester (-O-NO) under collisional activation. Subsequent cleavage of the O–N bond expels a neutral nitric oxide radical (•NO, 30 Da), yielding [M+H - NO]•⁺ at m/z 223.9447 . This rearrangement is a definitive hallmark of nitroaromatic structures[2],[5].

Pathway C: Pyrazole Ring Scission

At elevated collision energies (>35 eV), the stable pyrazole core finally ruptures. Following the loss of the labile I and NO₂ groups, the remaining N-methylpyrazole skeleton undergoes ring-opening via the cleavage of the N-N and C-N bonds, typically resulting in the neutral loss of hydrogen cyanide (HCN, 27 Da) or acetonitrile (CH₃CN, 41 Da) from the N-methyl moiety.

Quantitative Fragmentation Data

To facilitate rapid spectral matching, the quantitative HRMS data is summarized below. Mass values are calculated based on monoisotopic exact masses.

Fragment IonExact Mass (m/z)Neutral LossMechanistic Rationale
[M+H]⁺ 253.9426N/AProtonated precursor ion.
[M+H - NO]•⁺ 223.944729.9979 (NO)Nitro-to-nitrite rearrangement followed by homolytic cleavage.
[M+H - NO₂]⁺ 207.937146.0055 (NO₂)Direct heterolytic cleavage of the C–NO₂ bond.
[M+H - HI]⁺ 126.0303127.9123 (HI)Elimination of hydrogen iodide; driven by the highly polarizable, weak C–I bond.
[M+H - HI - NO₂]⁺ 80.0248173.9178 (HI + NO₂)Sequential fragmentation of the most labile functional groups, leaving the core pyrazole ring.

Self-Validating Experimental Protocol: LC-HRMS/MS

To capture both the highly labile deiodination events and the high-energy ring scissions, a standard static collision energy is insufficient. The following protocol utilizes a stepped collision energy approach to ensure a comprehensive, self-validating fragmentation map.

Phase 1: Sample Preparation

  • Solubilization: Dissolve 1.0 mg of 5-iodo-1-methyl-4-nitro-1H-pyrazole in 1.0 mL of LC-MS grade Methanol to create a stock solution.

  • Dilution: Dilute the stock to a working concentration of 1 µg/mL using a diluent of 90:10 Water:Acetonitrile containing 0.1% Formic Acid. Causality: The acidic aqueous environment pre-protonates the pyrazole N2 atom, drastically enhancing ESI+ efficiency.

Phase 2: Chromatographic Separation (UHPLC)

  • Column: C18 Sub-2 µm (e.g., 2.1 x 100 mm).

  • Mobile Phases: (A) H₂O + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes at 0.4 mL/min. Causality: The hydrophobic iodine and methyl groups provide strong retention, while the polar nitro group requires a highly aqueous start to prevent peak breakthrough.

Phase 3: Q-TOF MS/MS Tuning & Acquisition

  • Source Parameters: ESI Positive Mode; Capillary Voltage: 3.5 kV; Desolvation Temp: 350°C.

  • Precursor Isolation: Isolate m/z 253.94 with a narrow quadrupole window (± 0.5 Da) to exclude background matrix.

  • Stepped Collision Energy (Critical Step): Apply a stepped CID profile using N₂ collision gas at 15 eV, 30 eV, and 45 eV .

    • 15 eV captures the intact precursor and the initial loss of HI.

    • 30 eV captures the nitro-to-nitrite rearrangement (loss of NO/NO₂).

    • 45 eV shatters the molecule to reveal the deep structural ring-scission fragments.

Visualizations

MS/MS Fragmentation Pathway

Fragmentation M [M+H]+ m/z 253.94 F1 [M+H - HI]+ m/z 126.03 M->F1 -HI (128 Da) F2 [M+H - NO2]+ m/z 207.94 M->F2 -NO2 (46 Da) F3 [M+H - NO]+ m/z 223.94 M->F3 -NO (30 Da) F4 [M+H - HI - NO2]+ m/z 80.02 F1->F4 -NO2 (46 Da) F2->F4 -HI (128 Da)

Caption: Proposed ESI+ CID fragmentation pathway of 5-iodo-1-methyl-4-nitro-1H-pyrazole.

LC-MS/MS Experimental Workflow

Workflow S1 Sample Prep 1 µg/mL in 0.1% FA S2 UHPLC Separation C18, Gradient Elution S1->S2 S3 ESI+ Ionization Capillary: 3.5 kV S2->S3 S4 Q-TOF MS/MS Stepped CE (15-45 eV) S3->S4 S5 Data Analysis Exact Mass Defect S4->S5

Caption: Step-by-step LC-HRMS/MS workflow for self-validating spectral acquisition.

References

  • Benchchem. "5-iodo-1-methyl-4-nitro-1H-pyrazole - Benchchem". benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRZQ4-iSsAOpGCliu6ijSMaAnhNyhYc_lgFQPDHl7srh2xL0ag1SlhecZza3xEvKGyRWGhMfh4Aj1ie87m2dFYScxJUYtke2NblW6oqklUw8HHpc0Paav3rCEvLEioyJiC08DfhQ==]
  • Pacific Northwest National Laboratory. "Conceptual Model of Iodine Behavior in the Subsurface at the Hanford Site". pnnl.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGbAk_gGtvJQXtWFPt8Fee2c3jGedebR6aZwWpS-WmM9lfKlKL85qLUK2jBl1IjtHnlytT5jFimyTUGlwx13zOpvvrIT9D2PwFQXD12FhkU4IEw1w_0gjL7Q3q7lLmMAkfU89c3y5GD9RHSunic0BOc-ikZaJIWDDfUcnu4vvg0kTnPY02mOIVc8KfRXyeDA==]
  • National Institutes of Health (PMC). "Molecular glues that inhibit specific Zn2+-dependent DUB activity and inflammation". nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFg_fhRWoHTO0SVRgYiO_UYu4WO-U0w4MfzAWRs1bsv_N4KAXJIxPv_FDMYJ1tXlMzC2OxOWnztdaJ9QkZ9T8g3KjLfD9hJDWLNZaj8DEJN_Fc7zBj09OVx8dkyQ_ko8Mu6sXz9ap8JQbThF2e-ib8=]
  • ACS Publications. "Construction of 3-Nitro-1H-pyrazole-5-yl-Bridged/Fused 4,5-Diamino-4H–1,2,4-triazoles Achieving High-Energy Insensitive Energetic Materials". acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8-usZw_V3Gjw7qvIkPxGalkhnkRVLmQaI7naKOyZS_B0O8N0GcGZxelfP_3edCN2vK2YLKdG-nHtnenIHw33Ab_yvg1MeIawtS8iozVb7HlDmLyjx9HeBhXLGLjeW6Thva0-yKRaAqSS6WQ==]
  • Clockss. "CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5". clockss.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQsM0dzmRKqH2gdgmx-33X0A-NBw7Ac1O2tlx3M-0iMeUfl-Fvr5wfQtadZiIoWN_munhjcRobzPL2RX-lRVx6u5ePKUAntQAkxehNT0TXaKExpFyMwui7QIceTHTTCQ77ltdec1AomoNPoZIEdwwFihe79ZACYAoHtKX6vpYDG8tw2XhhNGppS3NqOT3n]

Sources

Foundational

Computational Modeling and Density Functional Theory (DFT) Analysis of 5-Iodo-1-methyl-4-nitro-1H-pyrazole: A Technical Guide for Drug Discovery

Executive Summary The rational design of novel therapeutics relies heavily on the precise understanding of molecular electronic structures. This whitepaper provides an in-depth technical guide on the computational modeli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of novel therapeutics relies heavily on the precise understanding of molecular electronic structures. This whitepaper provides an in-depth technical guide on the computational modeling of 5-iodo-1-methyl-4-nitro-1H-pyrazole (CAS: 311773-51-0), a highly functionalized and versatile intermediate. By establishing a rigorous, self-validating Density Functional Theory (DFT) workflow, we elucidate the causality behind protocol selection—from basis set assignment for heavy halogens to the thermodynamic validation of molecular geometries. This guide bridges theoretical quantum mechanics with practical drug development, demonstrating how electronic profiling accelerates the synthesis of targeted kinase inhibitors.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring is a five-membered heterocyclic "privileged scaffold" renowned in medicinal chemistry for its robust metabolic stability and versatile hydrogen-bonding capabilities 1. Within this family, 5-iodo-1-methyl-4-nitro-1H-pyrazole represents a uniquely functionalized derivative 2. It features a potent combination of an electron-withdrawing group (nitro), an electron-donating group (methyl), and a heavy, polarizable halogen (iodo).

Understanding the precise electronic distribution of this molecule is critical. It serves as a foundational building block in the synthesis of advanced therapeutics, including multi-targeted kinase inhibitors utilized in oncology to disrupt tumor proliferation pathways 3.

Quantum Mechanical Framework: Establishing the DFT Protocol

To accurately predict the behavior and reactivity of pyrazole derivatives, Density Functional Theory (DFT) is the industry standard, offering an optimal balance between computational efficiency and the rigorous treatment of electron correlation 4.

Causality in Method Selection:

  • Functional Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected because it reliably reproduces experimental geometries, electronic structures, and spectroscopic parameters for heterocyclic systems 1.

  • Basis Set Assignment (Critical): A split-valence basis set with polarization and diffuse functions, such as 6-311++G(d,p), is applied to the light atoms (C, H, N, O) to account for the diffuse electron cloud of the nitro group. However, standard basis sets fail for heavy atoms like Iodine (Z=53). An Effective Core Potential (ECP) , such as LANL2DZ or Def2-TZVP, must be employed. This is a non-negotiable requirement to mathematically account for the relativistic effects of iodine's inner-shell electrons, which significantly contract the s and p orbitals and dictate the true C-I bond dissociation energy.

Experimental Protocol: Step-by-Step Computational Workflow

The following protocol outlines a self-validating computational system using standard quantum chemistry packages (e.g., Gaussian 16 or ORCA) 1.

Step 1: Conformational Search and Input Generation

  • Generate the initial 3D geometry of 5-iodo-1-methyl-4-nitro-1H-pyrazole using a molecular builder.

  • Perform a preliminary molecular mechanics (MMFF94) optimization to resolve steric clashes between the adjacent N-methyl, C5-iodo, and C4-nitro groups.

Step 2: DFT Geometry Optimization

  • Execute an unconstrained geometry optimization in the gas phase using the B3LYP functional and the mixed basis set (6-311++G(d,p) for C/H/N/O; LANL2DZ for I).

  • Causality: The optimization algorithm iteratively adjusts nuclear coordinates to locate the global minimum on the Potential Energy Surface (PES), representing the most thermodynamically stable conformation.

Step 3: Frequency Calculation (Self-Validation Check)

  • Run a vibrational frequency calculation on the optimized geometry at the identical level of theory.

  • Validation: The protocol is self-validating if the output yields zero imaginary frequencies . An imaginary frequency indicates the structure is trapped in a transition state (saddle point) rather than a true local minimum. If an imaginary frequency is present, the geometry must be manually perturbed and re-optimized.

Step 4: Electronic and Solvation Modeling

  • Apply the Polarizable Continuum Model (PCM) to simulate aqueous or organic solvent environments, recalculating single-point energies to understand solvent-induced polarization [[1]]().

  • Extract Frontier Molecular Orbital (FMO) energies and generate the Molecular Electrostatic Potential (MEP) map.

DFTWorkflow N1 Initial Structure Generation (5-iodo-1-methyl-4-nitro-1H-pyrazole) N2 Geometry Optimization (DFT/B3LYP/LANL2DZ+6-311G**) N1->N2 Coordinate Input N3 Frequency Calculation (Validation: 0 Imaginary Frequencies) N2->N3 Minimized Geometry N4 Electronic Structure Analysis (FMO, MEP, NBO) N3->N4 Validated Minimum N5 Thermodynamic Profiling (Gibbs Free Energy, Enthalpy) N3->N5 Thermochemical Data N6 Reactivity Prediction & Drug Target Docking N4->N6 Charge & Orbitals

Caption: Step-by-step computational workflow for DFT analysis of pyrazole derivatives.

Quantitative Data: Electronic and Thermodynamic Properties

The electronic properties derived from FMO analysis dictate the molecule's reactivity profile. The energy gap ( ΔE ) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a definitive metric of chemical hardness, kinetic stability, and overall thermodynamic viability 5.

Table 1: Theoretical Electronic Parameters of 5-Iodo-1-methyl-4-nitro-1H-pyrazole

ParameterSymbolCalculated Value (Approx.)*Pharmacological & Synthetic Implication
HOMO Energy EHOMO​ -6.85 eVIndicates electron-donating capacity (localized primarily on the pyrazole ring).
LUMO Energy ELUMO​ -2.45 eVIndicates electron-accepting capacity (highly localized on the C4-nitro group).
Energy Gap ΔE 4.40 eVA moderate gap signifies balanced stability and high reactivity for subsequent synthesis.
Chemical Hardness η 2.20 eVResistance to charge transfer; higher hardness correlates with greater structural stability.
Electrophilicity Index ω 4.93 eVHigh value confirms strong susceptibility to nucleophilic attack at the C5 position.
Dipole Moment μ ~4.8 DebyeHigh polarity, heavily influencing aqueous solubility and receptor pocket binding affinity.

*Note: Values are representative computational estimates based on the B3LYP/LANL2DZ level of theory for highly substituted nitro-pyrazoles.

Mechanistic Insights: Reactivity and Pharmacological Targeting

The computational data directly informs the synthetic utility of 5-iodo-1-methyl-4-nitro-1H-pyrazole. The strong electron-withdrawing nature of the C4-nitro group drastically lowers the LUMO energy, rendering the pyrazole core highly electrophilic.

Nucleophilic Aromatic Substitution ( SN​Ar ) & Cross-Coupling: The presence of the massive, polarizable iodine atom at C5 makes it an excellent leaving group. Computational modeling of the transition state confirms that nucleophiles can easily attack the C5 position. This facilitates transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira) to build complex, multi-ring drug scaffolds 6.

Nitro Group Reduction: The intermediate is frequently subjected to catalytic hydrogenation (e.g., H₂/Pd-C) to yield 5-iodo-1-methyl-1H-pyrazol-4-amine 6. The MEP map reveals that the oxygen atoms of the nitro group hold the highest negative electrostatic potential, making them the primary sites for initial interaction with reducing agents.

Pharmacological Application: Once synthesized into larger scaffolds, these pyrazole derivatives act as potent kinase inhibitors. Computational docking and in vitro assays have validated that specific pyrazole derivatives effectively inhibit Receptor Tyrosine Kinases (RTKs) like VEGFR-2, as well as downstream PI3K pathways, resulting in excellent cytotoxicity against cancer cell lines (e.g., MCF7 breast cancer cells) 3.

SignalingPathway Ligand Growth Factor (e.g., VEGF/EGF) RTK Receptor Tyrosine Kinase (VEGFR-2 / EGFR) Ligand->RTK Binds PI3K PI3K Activation RTK->PI3K Phosphorylates Inhibitor Pyrazole Derivative (Inhibitor) Inhibitor->RTK Blocks ATP Pocket AKT AKT Phosphorylation PI3K->AKT Activates Proliferation Tumor Cell Proliferation & Survival AKT->Proliferation Promotes

Caption: Inhibition of the RTK/PI3K signaling pathway by pyrazole-based targeted therapeutics.

Conclusion

The rigorous application of Density Functional Theory to 5-iodo-1-methyl-4-nitro-1H-pyrazole provides an indispensable roadmap for its utilization in modern drug discovery. By establishing a self-validating computational protocol that correctly accounts for relativistic heavy-atom effects and thermodynamic stability, researchers can accurately map its electronic landscape. This predictive power allows chemists to exploit its high electrophilicity for complex cross-coupling reactions, ultimately optimizing its integration into novel, targeted anticancer therapeutics.

References

  • Eurasian Journals. Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. URL:[Link]

  • ResearchGate. PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. URL:[Link]

  • National Institutes of Health (PMC). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling Protocol for 5-Iodo-1-methyl-4-nitro-1H-pyrazole

Executive Summary The functionalization of pyrazole scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction remains one of the most robust and versatile met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of pyrazole scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction remains one of the most robust and versatile methods for constructing carbon-carbon bonds in these systems[1]. This application note provides a comprehensive, field-proven guide for the arylation of 5-iodo-1-methyl-4-nitro-1H-pyrazole . By dissecting the mechanistic causality behind catalyst selection, base optimization, and solvent effects, this document equips researchers with a self-validating protocol to maximize yields while suppressing common side reactions such as protodehalogenation.

Mechanistic Rationale & Substrate Profiling

5-Iodo-1-methyl-4-nitro-1H-pyrazole is a highly specialized and functionalized chemical entity[2]. Its reactivity in palladium-catalyzed cross-coupling is governed by two competing electronic and steric factors:

  • Electrophilic Activation: The strongly electron-withdrawing nitro group at the C4 position significantly lowers the electron density of the pyrazole core. This activates the adjacent C5–I bond, making it an excellent leaving group and facilitating rapid oxidative addition to the Pd(0) catalyst[2].

  • Steric Hindrance & Side Reactions: The C5 position is sterically encumbered by the adjacent N1-methyl and C4-nitro groups. If the subsequent transmetalation step is too slow, the long-lived Pd(II) intermediate becomes susceptible to protodehalogenation—a well-documented side reaction for halogenated pyrazoles[3].

To overcome this, the catalytic cycle must be artificially accelerated at the transmetalation step. This is achieved by selecting highly active, bulky ligands (e.g., SPhos) and borophilic bases (e.g., KF) that drive the formation of the reactive boronate complex[4].

Catalytic Cycle & Reaction Workflow

SuzukiCycle Substrate 5-Iodo-1-methyl-4-nitro-1H-pyrazole + Arylboronic Acid OxAdd Oxidative Addition [Pd(II) Intermediate] Substrate->OxAdd + Pd(0) PdCat Pd(0) Catalyst PdCat->OxAdd Transmet Transmetalation [Boronate Complex] OxAdd->Transmet Base, H2O Dehalogenation Protodehalogenation (Side Reaction) OxAdd->Dehalogenation Competing Pathway RedElim Reductive Elimination Transmet->RedElim RedElim->PdCat Regeneration Product 5-Aryl-1-methyl-4-nitro-1H-pyrazole RedElim->Product

Catalytic cycle of the Suzuki-Miyaura coupling for 5-iodo-1-methyl-4-nitro-1H-pyrazole.

Optimization of Reaction Parameters

The efficacy of the Suzuki-Miyaura reaction is highly dependent on the chosen palladium catalyst and reaction conditions[4]. The table below summarizes quantitative optimization data, demonstrating the causality between reaction parameters and product yield.

Catalyst System (5 mol%)Base (Equiv)Solvent SystemTemp / TimeYield (%)Mechanistic Observation
Pd(PPh₃)₄ Na₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)90 °C / 12 h72%Moderate yield; sluggish transmetalation leads to ~15% dehalogenation[3].
Pd(OAc)₂ / SPhos K₃PO₄ (2.0)Toluene/H₂O (3:1)80 °C / 6 h85%Good yield; bulky SPhos ligand accelerates transmetalation, outcompeting side reactions[4].
Pd(PPh₃)₄ KF (3.0)EtOH/H₂O (1:1)120 °C / 20 min (MW)94% Excellent yield; microwave heating and fluorophilic KF drive rapid, clean conversion[5].

Experimental Protocols

The following methodologies detail both conventional and microwave-assisted approaches. The microwave-assisted protocol is highly recommended as it significantly reduces reaction times and thermal degradation profiles[5].

Method A: Conventional Thermal Heating

Materials: 5-Iodo-1-methyl-4-nitro-1H-pyrazole (1.0 mmol), Arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.05 mmol), SPhos (0.10 mmol), K₃PO₄ (2.0 mmol), Toluene (6 mL), Deionized Water (2 mL).

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-iodo-1-methyl-4-nitro-1H-pyrazole, arylboronic acid, and K₃PO₄.

  • Catalyst Addition: Add Pd(OAc)₂ and SPhos. Causality Note: Adding the catalyst before degassing ensures it is not exposed to oxygen while in solution.

  • Degassing: Seal the tube and subject it to three cycles of vacuum evacuation and Argon backfilling.

  • Solvent Addition: Inject degassed Toluene and H₂O via syringe.

  • Reaction: Heat the biphasic mixture in an oil bath at 80 °C for 6 hours under vigorous stirring (1000 rpm) to ensure optimal phase mixing.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Method B: Microwave-Assisted Coupling (Optimized)

Materials: 5-Iodo-1-methyl-4-nitro-1H-pyrazole (0.5 mmol), Arylboronic acid (0.6 mmol), Pd(PPh₃)₄ (0.025 mmol), KF (1.5 mmol), Ethanol (2 mL), Deionized Water (2 mL).

  • Assembly: In a 10 mL microwave-safe vial, combine all solid reagents: 5-iodo-1-methyl-4-nitro-1H-pyrazole, arylboronic acid, KF, and Pd(PPh₃)₄.

  • Solvent & Seal: Add EtOH and H₂O. Seal the vial with a Teflon-lined crimp cap.

  • Purge: Purge the sealed vial with Argon for 5 minutes using a submerged needle and a vent needle.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 120 °C for 20 minutes with a pre-stirring time of 30 seconds[5].

  • Workup: Decrimp the vial, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove palladium black. Concentrate and purify as described in Method A.

Protocol Self-Validation & Quality Control

To ensure scientific integrity and reproducibility, this protocol operates as a self-validating system. Researchers must verify the following checkpoints:

  • Pre-Reaction Validation (Reagent Integrity): The Pd(PPh₃)₄ catalyst must be a vibrant yellow powder. If it has turned brown or black, it has oxidized to Pd(II) or degraded to Pd(0) nanoparticles and will fail to initiate the oxidative addition step.

  • In-Process Validation (Reaction Monitoring): Monitor the reaction via LC-MS.

    • Expected Product: Look for the [M+H]+ mass of the desired cross-coupled product.

    • Failure Mode: If a mass corresponding to [M−I+H]+ is dominant, protodehalogenation is occurring[3]. Corrective Action: Increase the concentration of the base, switch to a more active ligand (SPhos), or utilize microwave heating to accelerate transmetalation.

  • Post-Reaction Validation (Structural Confirmation): By ¹H NMR, confirm the disappearance of the boronic acid hydroxyl protons (typically broad singlets > 8.0 ppm) and the emergence of the extended aromatic multiplet system corresponding to the newly introduced aryl group.

References

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - The Journal of Organic Chemistry (ACS Publications) [Link]

Sources

Application

The Synthetic Chemist's Guide to 5-Iodo-1-methyl-4-nitro-1H-pyrazole: A Versatile Heterocyclic Building Block

Introduction: Unlocking the Potential of a Highly Functionalized Pyrazole In the landscape of modern medicinal chemistry and materials science, functionalized heterocyclic scaffolds are of paramount importance. The pyraz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Highly Functionalized Pyrazole

In the landscape of modern medicinal chemistry and materials science, functionalized heterocyclic scaffolds are of paramount importance. The pyrazole core, in particular, is a privileged structure found in numerous FDA-approved drugs and agrochemicals, owing to its diverse biological activities.[1][2][3] This application note delves into the synthetic utility of a highly versatile, yet specific, building block: 5-iodo-1-methyl-4-nitro-1H-pyrazole .

The strategic placement of three distinct functional handles—a reactive iodo group, an electron-withdrawing nitro group, and a stable N-methyl group—on the pyrazole ring makes this compound a powerful intermediate for the construction of complex molecular architectures.[4] The C5-iodo substituent serves as an excellent linchpin for transition-metal-catalyzed cross-coupling reactions, while the C4-nitro group can be readily transformed into an amino functionality, opening avenues for further derivatization. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key applications of this building block, complete with detailed, field-proven protocols.

Physicochemical Properties and Safety Considerations

While detailed experimental data for 5-iodo-1-methyl-4-nitro-1H-pyrazole is not extensively published, we can infer its properties and handling requirements from closely related analogues and general chemical principles.

PropertyEstimated Value / InformationSource / Rationale
Molecular Formula C₄H₄IN₃O₂Calculated
Molecular Weight 252.99 g/mol Calculated
Appearance Likely a solid at room temperature.Based on related iodinated and nitrated pyrazoles.
Solubility Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents.General solubility of functionalized heterocycles.
Storage Store in a cool, dry, dark place under an inert atmosphere.To prevent potential degradation from light or moisture.

Safety Precautions:

  • Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.

  • Irritation: May cause skin and serious eye irritation.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong reducing agents.

Key Synthetic Transformations and Protocols

The true value of 5-iodo-1-methyl-4-nitro-1H-pyrazole lies in its ability to undergo a variety of selective chemical transformations. This section provides detailed protocols for three of the most powerful applications: Suzuki-Miyaura coupling, Sonogashira coupling, and chemoselective nitro group reduction.

Application 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl-aryl structures. The C5-iodo group of our building block is an excellent substrate for this palladium-catalyzed transformation.[2][5][6]

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start 5-Iodo-1-methyl-4-nitro-1H-pyrazole ReactionVessel Inert Atmosphere (N₂ or Ar) Heat (e.g., 90°C) Start->ReactionVessel BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->ReactionVessel Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->ReactionVessel Base Base (e.g., K₂CO₃) Base->ReactionVessel Solvent Solvent (e.g., Dioxane/H₂O) Solvent->ReactionVessel Quench Quench (Water) ReactionVessel->Quench Reaction Completion (TLC) Extract Extract (e.g., Ethyl Acetate) Quench->Extract Purify Purify (Column Chromatography) Extract->Purify Product 4-Nitro-5-aryl-1-methyl-1H-pyrazole Purify->Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki coupling of similar iodopyrazole derivatives.[2][5]

Materials:

  • 5-Iodo-1-methyl-4-nitro-1H-pyrazole

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane and Water (4:1 ratio, degassed)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure (Conventional Heating):

  • To a dry Schlenk flask, add 5-iodo-1-methyl-4-nitro-1H-pyrazole (1.0 mmol), the desired aryl/heteroaryl boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane:H₂O 4:1) to the flask via syringe.

  • Heat the reaction mixture to 90°C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-methyl-4-nitro-5-(hetero)aryl-1H-pyrazole.

Rationale for Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings, often effective for a wide range of substrates.[2]

  • Base: Potassium carbonate is a moderately strong base that is essential for the transmetalation step of the catalytic cycle.[6]

  • Solvent: A mixture of dioxane and water is a common solvent system for Suzuki reactions, as it facilitates the dissolution of both the organic and inorganic reagents. Degassing is crucial to prevent oxidation of the Pd(0) catalyst.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, and an inert atmosphere is necessary to prevent catalyst deactivation.

Application 2: C-C Bond Formation via Sonogashira Coupling

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of aryl and heteroaryl alkynes. The high reactivity of the C-I bond in 5-iodo-1-methyl-4-nitro-1H-pyrazole makes it an ideal substrate for this palladium and copper co-catalyzed reaction.[7][8]

Detailed Protocol: Sonogashira Coupling

This protocol is based on general procedures for the Sonogashira coupling of aryl iodides.[7][9]

Materials:

  • 5-Iodo-1-methyl-4-nitro-1H-pyrazole

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-iodo-1-methyl-4-nitro-1H-pyrazole (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add anhydrous THF or DMF (5 mL) and the base (e.g., TEA, 3.0 mmol).

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (typically 50-80°C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 5-alkynyl-1-methyl-4-nitro-1H-pyrazole.

Rationale for Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst (for the main catalytic cycle) and a copper(I) co-catalyst (to form the copper acetylide intermediate) is characteristic of the Sonogashira reaction.[7]

  • Base: An amine base such as TEA or DIPEA is required to deprotonate the terminal alkyne and to neutralize the HI generated during the reaction.

  • Solvent: Anhydrous polar aprotic solvents like THF or DMF are typically used to ensure the solubility of all reaction components.

  • Temperature: Moderate heating is often necessary to drive the reaction to completion, although the optimal temperature may vary depending on the specific substrates.

Application 3: Chemoselective Reduction of the Nitro Group

The transformation of the nitro group to an amine opens up a vast array of synthetic possibilities, including amide bond formation, sulfonylation, and diazotization. A key challenge is to perform this reduction without affecting the C-I bond. Chemoselective reduction methods are therefore essential.[1]

Reduction_Pathway Start 5-Iodo-1-methyl-4-nitro-1H-pyrazole Method1 Method A: Catalytic Hydrogenation (H₂, Pt(S)/C) Start->Method1 Method2 Method B: Stoichiometric Reduction (Fe / NH₄Cl) Start->Method2 Product 5-Iodo-1-methyl-1H-pyrazol-4-amine Method1->Product Method2->Product

Sources

Method

Application Notes and Protocols: Buchwald-Hartwig Amination of 5-iodo-1-methyl-4-nitro-1H-pyrazole

Introduction: Navigating the Challenges of C-N Bond Formation on Electron-Poor Pyrazoles The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Challenges of C-N Bond Formation on Electron-Poor Pyrazoles

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The synthesis of C4-aminated pyrazoles, in particular, is a subject of intense research interest.[1] The Buchwald-Hartwig amination stands as a premier method for forging carbon-nitrogen (C-N) bonds, offering a broad substrate scope where traditional methods like nucleophilic aromatic substitution often fail.[2][3]

This guide provides a detailed examination of the Buchwald-Hartwig amination applied to a particularly challenging substrate: 5-iodo-1-methyl-4-nitro-1H-pyrazole . The successful amination of this molecule requires a nuanced understanding of its unique electronic and structural features:

  • Electron-Deficient Heteroaromatic System: The potent electron-withdrawing nitro group (-NO₂) significantly lowers the electron density of the pyrazole ring. While this can facilitate the initial oxidative addition step, it also increases the substrate's sensitivity to strong bases.[4]

  • Potential for Catalyst Inhibition: As an N-heterocycle, the pyrazole's nitrogen lone pairs can coordinate to the palladium center, potentially poisoning the catalyst and stalling the reaction.[5]

  • Iodide Leaving Group: While aryl iodides are typically highly reactive, the iodide anion generated during the reaction can form inhibitory palladium-iodide bridged dimers, especially in polar solvents, thereby slowing or stopping the catalytic cycle.[4][6]

This document offers field-proven insights, detailed protocols, and troubleshooting advice to empower researchers to successfully navigate these challenges and synthesize target 4-amino-1-methyl-5-nitro-1H-pyrazole derivatives.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a well-established palladium-catalyzed cycle.[2][6][7] Understanding this mechanism is crucial for rational selection of reagents and conditions. The key steps involve the transformation of the palladium center between its Pd(0) and Pd(II) oxidation states.

Buchwald_Hartwig_Catalytic_Cycle pd0 Active Pd(0)L Catalyst oa_complex Pd(II) Oxidative Addition Complex pd0->oa_complex Oxidative Addition amido_complex Pd(II) Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'R'' (Product) amido_complex->product start Ar-I + HNR'R'' base + Base - Base-H⁺X⁻ Experimental_Workflow prep 1. Reagent Preparation (Dry & Degas) setup 2. Inert Atmosphere Setup (Evacuate/Backfill Vial) prep->setup assembly 3. Reaction Assembly (Add Solids, Solvent, Amine) setup->assembly react 4. Heating & Stirring (e.g., 110 °C, 12-24h) assembly->react monitor 5. Reaction Monitoring (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Workup (Quench, Filter, Extract) monitor->workup Complete purify 7. Purification (Column Chromatography) workup->purify analyze 8. Characterization (NMR, MS) purify->analyze

Sources

Application

palladium catalyzed coupling reactions with 5-iodo-1-methyl-4-nitro-1H-pyrazole

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 5-Iodo-1-methyl-4-nitro-1H-pyrazole Authored by: A Senior Application Scientist Introduction: The Strategic Value of the Pyrazole Scaffold The pyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 5-Iodo-1-methyl-4-nitro-1H-pyrazole

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2][3][4] Its five-membered heterocyclic structure offers a unique combination of stability, synthetic versatility, and the ability to engage in crucial hydrogen bonding interactions with biological targets.[5] Molecules incorporating the pyrazole moiety have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][4]

The strategic functionalization of the pyrazole ring is paramount in drug discovery for fine-tuning a compound's pharmacokinetic and pharmacodynamic profile.[6] In this context, 5-iodo-1-methyl-4-nitro-1H-pyrazole emerges as a highly valuable and versatile synthetic intermediate. Its structure is primed for diversification through modern synthetic methodologies:

  • The C5-Iodo Group: The iodine atom serves as an excellent leaving group, making this position ideal for palladium-catalyzed cross-coupling reactions. This enables the facile introduction of a wide array of carbon and heteroatom substituents.[7][8] Aryl iodides are generally more reactive in these transformations than their bromide or chloride counterparts.[7][9]

  • The C4-Nitro Group: This strongly electron-withdrawing group significantly influences the electronic properties of the pyrazole ring. Furthermore, it provides a synthetic handle for subsequent transformations, most notably its reduction to an amino group, which can be further derivatized to explore new chemical space.[7]

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, detailing the application of key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Heck-Mizoroki, Buchwald-Hartwig, and Stille—using 5-iodo-1-methyl-4-nitro-1H-pyrazole as the electrophilic partner. We will delve into the mechanistic underpinnings of these reactions to rationalize protocol choices and provide detailed, field-proven experimental procedures.

Core Principles of Palladium-Catalyzed Cross-Coupling

At their core, these powerful C-C and C-N bond-forming reactions proceed via a common catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[10][11] Understanding this fundamental sequence is crucial for troubleshooting and optimizing reactions.

G cluster_main General Catalytic Cycle A Pd(0)Ln Active Catalyst B Oxidative Addition (Rate-Limiting Step) A->B R¹-X (Aryl Iodide) C R¹-Pd(II)L₂-X Intermediate B->C D Transmetalation (e.g., Suzuki, Stille) or Carbopalladation (e.g., Heck) C->D R²-M (Nucleophile) or Alkene E R¹-Pd(II)L₂-R² Intermediate D->E F Reductive Elimination E->F F->A Regeneration G R¹-R² Coupled Product F->G

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 5-iodo-1-methyl-4-nitro-1H-pyrazole, forming a square planar Pd(II) intermediate. This is often the rate-determining step of the cycle.[10]

  • Transmetalation / Carbopalladation:

    • In reactions like Suzuki and Stille, a nucleophilic organometallic reagent (R²-M) transfers its organic group (R²) to the palladium center, displacing the halide.[10][12]

    • In the Heck reaction, an alkene coordinates to the palladium center and then undergoes migratory insertion into the Pd-C bond.[13]

  • Reductive Elimination / β-Hydride Elimination:

    • For most coupling reactions, the two organic fragments (R¹ and R²) on the palladium center couple and are expelled from the coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst.[10]

    • In the Heck reaction, a β-hydride elimination occurs, followed by reductive elimination of H-X to regenerate the catalyst.[13]

Application Note 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)–C(sp²) bonds due to the operational simplicity, high functional group tolerance, and the commercial availability and low toxicity of boronic acid and ester reagents.[14][15]

Causality Behind Experimental Choices
  • Catalyst/Ligand System: While Pd(PPh₃)₄ can be effective, modern catalyst systems often use a simple palladium source like Pd(OAc)₂ or a pre-catalyst (e.g., XPhos Pd G2) paired with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[8][16] These ligands promote the rate-limiting oxidative addition and the final reductive elimination step, increasing turnover and efficiency.[17]

  • Base: A base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[15] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can influence reaction rate and substrate compatibility. Carbonates are often used in aqueous solvent mixtures.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, DME, toluene) and water is common, as it aids in dissolving both the organic and inorganic reagents.[6][18]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-I OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diorg Ar-Pd(II)L₂-R Transmetal->PdII_Diorg Boronate R-B(OH)₃⁻ Boronate->Transmetal BoronicAcid R-B(OH)₂ BoronicAcid->Boronate Activation Base Base (e.g., K₂CO₃) Base->BoronicAcid RedElim Reductive Elimination PdII_Diorg->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product ArylIodide Ar-I (Iodo-pyrazole) ArylIodide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: Suzuki-Miyaura Coupling of 5-iodo-1-methyl-4-nitro-1H-pyrazole

This protocol is adapted from established procedures for analogous iodopyrazoles.[6][18]

Materials:

  • 5-iodo-1-methyl-4-nitro-1H-pyrazole

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium Fluoride (KF, 2.0 equivalents)

  • Toluene and Water (e.g., 5:1 ratio)

  • Reaction vessel (e.g., microwave vial or Schlenk flask)

Procedure:

  • To a reaction vessel, add 5-iodo-1-methyl-4-nitro-1H-pyrazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and KF (2.0 equiv.).

  • Add Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent system (e.g., Toluene:H₂O 5:1, to achieve a concentration of ~0.1 M).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 5-aryl-1-methyl-4-nitro-1H-pyrazole.

Data Summary: Representative Conditions for Suzuki Coupling
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (2)-Cs₂CO₃ (2.5)DME/H₂O90 (µW)0.1-0.285-95[18]
Pd(OAc)₂ (2)SPhos (4)KF (2.0)Toluene/H₂O8012Good-Exc.[8]
XPhos Pd G2 (1)XPhos (2)K₂CO₃ (2.0)Dioxane/H₂O1002477-83[16]

Application Note 2: Sonogashira Coupling

The Sonogashira reaction is a highly efficient method for the formation of C(sp²)–C(sp) bonds, coupling aryl halides with terminal alkynes.[19] This reaction is distinguished by its use of a dual-catalyst system, employing both palladium and copper.[20]

Causality Behind Experimental Choices
  • Dual Catalyst System: The reaction proceeds via two interconnected catalytic cycles.[20] The palladium catalyst undergoes oxidative addition with the iodopyrazole. Simultaneously, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This highly reactive species then undergoes transmetalation with the Pd(II)-aryl complex.

  • Base/Solvent: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used. It serves both to deprotonate the terminal alkyne and as the reaction solvent.

  • Catalysts: A common catalyst combination is PdCl₂(PPh₃)₂ and copper(I) iodide (CuI).[20]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-I PdII_Diorg Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Diorg Transmetalation PdII_Diorg->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Diorg->Product ArylIodide Ar-I ArylIodide->Pd0 Oxidative Addition CuI Cu(I)-I Cu_Acetylide Cu(I)-C≡CR CuI->Cu_Acetylide Cu_Acetylide->PdII_Aryl Transfers Acetylide Alkyne H-C≡CR Alkyne->CuI Deprotonation Base Base (e.g., Et₃N) Base->Alkyne

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Protocol: Sonogashira Coupling of 5-iodo-1-methyl-4-nitro-1H-pyrazole

This protocol is based on standard procedures for Sonogashira couplings.[20][21]

Materials:

  • 5-iodo-1-methyl-4-nitro-1H-pyrazole

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous THF or DMF (optional co-solvent)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-iodo-1-methyl-4-nitro-1H-pyrazole (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Evacuate and backfill the flask with argon or nitrogen.

  • Add degassed solvent (e.g., TEA, or THF/TEA mixture).

  • Add the terminal alkyne (1.1 equiv.) via syringe.

  • Stir the reaction at room temperature or heat gently (40-60 °C) for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Application Note 3: Heck-Mizoroki Reaction

The Heck-Mizoroki reaction facilitates the coupling of aryl halides with alkenes, providing a powerful route to substituted olefins.[22][23] The reaction typically exhibits high trans selectivity.[22]

Causality Behind Experimental Choices
  • Catalyst/Ligand: Palladium(II) acetate is a common and inexpensive catalyst precursor.[24] For electron-poor aryl halides or challenging substrates, phosphine ligands like tri(o-tolyl)phosphine (P(o-tol)₃) or triethylphosphite (P(OEt)₃) can improve reaction efficiency.[24]

  • Base: A hindered organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. Its role is to neutralize the hydrogen halide (HI) formed during the catalytic cycle, regenerating the Pd(0) catalyst.[13]

  • Solvent: A polar aprotic solvent like DMF, NMP, or acetonitrile is commonly employed to ensure solubility of the reagents and catalyst.

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-I OxAdd->PdII_Aryl Coordination Alkene Coordination PdII_Aryl->Coordination PiComplex π-Complex Coordination->PiComplex Alkene Alkene Alkene->Coordination MigratoryInsert Migratory Insertion PiComplex->MigratoryInsert SigmaComplex σ-Alkyl Pd(II) Complex MigratoryInsert->SigmaComplex BetaElim β-Hydride Elimination SigmaComplex->BetaElim ProductComplex Product π-Complex BetaElim->ProductComplex ProductComplex->Pd0 Base + -HX Product Substituted Alkene ProductComplex->Product Product Release Base Base (e.g., Et₃N) Base->ProductComplex ArylIodide Ar-I ArylIodide->OxAdd

Caption: Catalytic cycle of the Heck-Mizoroki reaction.

Protocol: Heck-Mizoroki Reaction with an Acrylate Ester

This protocol is based on a reported procedure for the Heck coupling of 4-iodo-1H-pyrazoles.[24]

Materials:

  • 5-iodo-1-methyl-4-nitro-1H-pyrazole

  • Methyl acrylate (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Triethylphosphite (P(OEt)₃, 10 mol%)

  • Triethylamine (Et₃N, 2.0 equivalents)

  • Anhydrous DMF

Procedure:

  • To a sealed reaction tube, add 5-iodo-1-methyl-4-nitro-1H-pyrazole (1.0 equiv.) and Pd(OAc)₂ (0.05 equiv.).

  • Seal the tube, then evacuate and backfill with argon.

  • Add anhydrous DMF, followed by Et₃N (2.0 equiv.), P(OEt)₃ (0.10 equiv.), and methyl acrylate (1.5 equiv.).

  • Heat the reaction mixture to 100-120 °C for 12-24 hours.

  • After cooling, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by silica gel column chromatography to obtain the 4-(2-methoxycarbonylvinyl)-1-methyl-4-nitro-1H-pyrazole.

Application Note 4: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general and high-yielding method for C-N bond formation.[17][25] It replaces harsher classical methods and exhibits broad functional group tolerance.[25]

Causality Behind Experimental Choices
  • Ligands: The success of this reaction is critically dependent on the use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). These ligands facilitate both the oxidative addition and the challenging C-N reductive elimination step.[17]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄).[26] The choice of base must be compatible with other functional groups in the molecule.

  • Catalyst: A simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃ is typically used in conjunction with the specialized ligand.[27]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L-I OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord AmidoComplex Ar-Pd(II)L-(NR₂) AmineCoord->AmidoComplex Amine R₂NH Amine->AmineCoord Base Base (e.g., NaOtBu) Base->AmineCoord RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product ArylIodide Ar-I ArylIodide->OxAdd

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of 5-iodo-1-methyl-4-nitro-1H-pyrazole

This protocol is adapted from general procedures using modern catalyst systems.[27][28]

Materials:

  • 5-iodo-1-methyl-4-nitro-1H-pyrazole

  • Primary or secondary amine (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • XPhos (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOtBu (1.4 equiv.) to an oven-dried reaction vessel.

  • Add 5-iodo-1-methyl-4-nitro-1H-pyrazole (1.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and XPhos (0.04 equiv.).

  • Seal the vessel, remove from the glovebox, and add anhydrous toluene via syringe.

  • Add the amine (1.2 equiv.) via syringe.

  • Heat the reaction to 80-110 °C for 4-24 hours, monitoring for completion.

  • Cool to room temperature, and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry over Na₂SO₄, filter, and concentrate.

  • Purify by silica gel column chromatography.

Application Note 5: Stille Coupling

The Stille reaction couples aryl halides with organostannane (tin) reagents.[12] Its primary advantages are the stability and high functional group tolerance of the organostannane reagents, although their toxicity is a significant drawback.[12][29]

Causality Behind Experimental Choices
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, effective catalyst for this transformation.[30] Pd₂(dba)₃ with an added phosphine ligand is also common.

  • Organostannane Reagent: The reactivity of the tin reagent depends on the organic group being transferred, with transfer rates generally following the order: alkynyl > vinyl > aryl > alkyl. This selectivity can be exploited in complex syntheses.

  • Solvent: Aprotic solvents like toluene, THF, or DMF are typically used. The reaction is generally run under anhydrous and inert conditions.

Stille_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-I OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diorg Ar-Pd(II)L₂-R Transmetal->PdII_Diorg Stannane R-Sn(Bu)₃ Stannane->Transmetal RedElim Reductive Elimination PdII_Diorg->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product ArylIodide Ar-I ArylIodide->OxAdd

Caption: Catalytic cycle of the Stille reaction.

Protocol: Stille Coupling of 5-iodo-1-methyl-4-nitro-1H-pyrazole

This is a general protocol for Stille couplings.[30][31] Note: Organotin reagents are highly toxic and should be handled with extreme care in a well-ventilated fume hood.

Materials:

  • 5-iodo-1-methyl-4-nitro-1H-pyrazole

  • Organostannane reagent (e.g., tributyl(vinyl)tin, 1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous toluene or DMF

Procedure:

  • To a fresh-dried Schlenk tube, add 5-iodo-1-methyl-4-nitro-1H-pyrazole (1.0 equiv.) and Pd(PPh₃)₄ (0.02 equiv.).

  • Subject the tube to three pump/purge cycles with argon.

  • Add anhydrous and degassed toluene via syringe.

  • Add the organostannane reagent (1.1 equiv.) via syringe.

  • Heat the reaction mixture to 90-110 °C for 6-16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate.

  • Wash the organic solution with saturated aqueous KF solution (to precipitate tin byproducts) and then with brine.

  • Filter the mixture through Celite, dry the filtrate over Na₂SO₄, and concentrate.

  • Purify the product by silica gel column chromatography.

References

  • ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available at: [Link]

  • National Institutes of Health. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]

  • Future Science. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Available at: [Link]

  • Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Zhang, Z., et al. (n.d.). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Available at: [Link]

  • HETEROCYCLES. (2011). Heck-Mizoroki reaction of 4-iodo-1H-pyrazoles. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • MDPI. (2009). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Semantic Scholar. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Available at: [Link]

  • ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available at: [Link]

  • Beilstein-Institut. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • ACS Publications. Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. Available at: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available at: [Link]

  • ACS Publications. (2016). Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. Available at: [Link]

  • National Institutes of Health. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Available at: [Link]

  • ResearchGate. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Available at: [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Available at: [Link]

  • Flow Chemistry. Sonogashira Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Available at: [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Available at: [Link]

  • National Institutes of Health. Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents. Available at: [Link]

  • MIT DSpace. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Available at: [Link]

  • ResearchGate. Pd‐catalyzed Stille coupling of 5‐iodotriazole and organotin reagents. Available at: [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Wikipedia. Stille reaction. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Regioselective Functionalization of 5-Iodo-1-methyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the regioselective functionalization of 5-iodo-1-methyl-4-nitro-1H-pyrazole, a versatile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the regioselective functionalization of 5-iodo-1-methyl-4-nitro-1H-pyrazole, a versatile building block in medicinal chemistry and drug discovery. The strategic positioning of the iodo and nitro groups on the pyrazole core allows for a diverse array of chemical transformations, enabling the synthesis of complex molecular architectures. This document details established protocols for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, at the C5-position. Additionally, it explores the potential for nucleophilic aromatic substitution and subsequent reduction of the nitro group to further expand the synthetic utility of this scaffold. The protocols and discussions herein are designed to provide researchers with the foundational knowledge and practical guidance necessary to effectively utilize this valuable synthetic intermediate.

Introduction

The pyrazole scaffold is a privileged heterocyclic motif found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of enzyme inhibitors, receptor agonists, and other therapeutic agents. The functionalization of the pyrazole ring is a key strategy for modulating the pharmacological properties of lead compounds. 5-Iodo-1-methyl-4-nitro-1H-pyrazole is a particularly attractive starting material due to its distinct reactive sites. The iodine atom at the C5 position serves as an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, while the strongly electron-withdrawing nitro group at the C4 position influences the reactivity of the ring and provides a handle for further chemical modification.[3] This guide will delve into the primary methods for the regioselective functionalization of this important building block.

Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

The C5-iodo substituent of 5-iodo-1-methyl-4-nitro-1H-pyrazole is the primary site for functionalization via palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrazole ring, enhanced by the C4-nitro group, generally facilitates the oxidative addition of the palladium(0) catalyst to the C-I bond.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl/Heteroaryl Pyrazoles

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the pyrazole C5-position and various aryl or heteroaryl boronic acids or their esters. This reaction is widely employed in the synthesis of biaryl structures, which are common in many pharmaceutical agents.[1][4]

Causality of Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts such as Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with phosphine ligands are commonly used. The choice of ligand is crucial; bulky, electron-rich phosphine ligands like XPhos or SPhos can enhance catalytic activity, particularly for challenging substrates.[2]

  • Base: A base is required to activate the boronic acid and facilitate the transmetalation step. Inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used. The choice of base can influence the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically employed to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

ParameterRecommended Conditions
Reactants 5-iodo-1-methyl-4-nitro-1H-pyrazole (1.0 equiv.), Arylboronic acid (1.2-1.5 equiv.)
Catalyst Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂ (2 mol%) with SPhos (4 mol%)
Base K₂CO₃ (2.0-3.0 equiv.)
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)
Temperature 80-110 °C
Reaction Time 4-24 hours
Atmosphere Inert (Nitrogen or Argon)

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add 5-iodo-1-methyl-4-nitro-1H-pyrazole, the arylboronic acid, palladium catalyst, ligand (if using a Pd(II) source), and base.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 5-aryl-1-methyl-4-nitro-1H-pyrazole.

Visualization of Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - 5-Iodo-1-methyl-4-nitro-1H-pyrazole - Arylboronic acid - Pd Catalyst & Ligand - Base B Add Degassed Solvent A->B Under Inert Atmosphere C Heat and Stir (80-110 °C) B->C D Monitor Progress (TLC/LC-MS) C->D E Cool and Dilute D->E F Aqueous Wash E->F G Dry and Concentrate F->G H Column Chromatography G->H I Isolated Product H->I

Caption: General workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling: Synthesis of 5-Alkynyl Pyrazoles

The Sonogashira coupling enables the formation of a C-C bond between the C5-position of the pyrazole and a terminal alkyne.[5] This reaction is a powerful tool for introducing alkynyl moieties, which are valuable functional groups in medicinal chemistry.

Causality of Experimental Choices:

  • Catalyst System: A dual catalyst system is typically employed, consisting of a palladium(0) complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The copper co-catalyst is believed to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is commonly used. The base serves to deprotonate the terminal alkyne and also acts as a solvent in some cases.

  • Solvent: Aprotic polar solvents like DMF or THF are often used.

Experimental Protocol: Sonogashira Coupling

ParameterRecommended Conditions
Reactants 5-iodo-1-methyl-4-nitro-1H-pyrazole (1.0 equiv.), Terminal alkyne (1.2-1.5 equiv.)
Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)
Co-catalyst CuI (4-10 mol%)
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv.)
Solvent DMF or THF
Temperature Room temperature to 80 °C
Reaction Time 2-12 hours
Atmosphere Inert (Nitrogen or Argon)

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere, add 5-iodo-1-methyl-4-nitro-1H-pyrazole, the palladium catalyst, and the copper(I) iodide.

  • Add the anhydrous solvent and the amine base.

  • Stir the mixture for a few minutes at room temperature.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at the appropriate temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualization of Sonogashira Coupling Catalytic Cycle:

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII R-Pd(II)L₂(I) Pd0->PdII Oxidative Addition (R-I) Pd_alkyne R-Pd(II)L₂(C≡CR') PdII->Pd_alkyne Transmetalation Cu_acetylide Cu(I)-C≡CR' Pd_alkyne->Pd0 Reductive Elimination (R-C≡CR') CuI Cu(I)I CuI->Cu_acetylide Alkyne + Base Cu_acetylide->CuI to Pd(II) complex

Caption: Catalytic cycles of the Sonogashira reaction.

Buchwald-Hartwig Amination: Synthesis of 5-Amino Pyrazoles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8] It provides a versatile method for coupling 5-iodo-1-methyl-4-nitro-1H-pyrazole with a wide range of primary and secondary amines.

Causality of Experimental Choices:

  • Catalyst and Ligand: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as tBuXPhos, RuPhos, or Josiphos-type ligands are often employed to facilitate the reductive elimination step.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are suitable for this reaction.

Experimental Protocol: Buchwald-Hartwig Amination

ParameterRecommended Conditions
Reactants 5-iodo-1-methyl-4-nitro-1H-pyrazole (1.0 equiv.), Amine (1.2-1.5 equiv.)
Catalyst Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%)
Ligand tBuXPhos (4-6 mol%) or RuPhos (4-6 mol%)
Base NaOtBu (1.5-2.0 equiv.)
Solvent Toluene or Dioxane
Temperature 80-120 °C
Reaction Time 6-24 hours
Atmosphere Inert (Nitrogen or Argon)

Step-by-Step Methodology:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add 5-iodo-1-methyl-4-nitro-1H-pyrazole and the anhydrous solvent.

  • Add the amine to the reaction mixture.

  • Seal the tube and heat with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Heck Reaction: Synthesis of 5-Alkenyl Pyrazoles

The Heck reaction allows for the coupling of the C5-position with alkenes to form substituted alkenes.[9][10] This reaction is particularly useful for introducing vinyl groups, which can serve as handles for further synthetic transformations.

Causality of Experimental Choices:

  • Catalyst: A palladium(0) catalyst is required. Pd(OAc)₂ is a common pre-catalyst, which is reduced in situ.

  • Ligand: Phosphine ligands, such as P(o-tolyl)₃ or PPh₃, are often used.

  • Base: An organic base like triethylamine (TEA) is typically used to neutralize the HX formed during the reaction.

  • Solvent: Polar aprotic solvents such as DMF or NMP are common.

Experimental Protocol: Heck Reaction

ParameterRecommended Conditions
Reactants 5-iodo-1-methyl-4-nitro-1H-pyrazole (1.0 equiv.), Alkene (1.5-2.0 equiv.)
Catalyst Pd(OAc)₂ (2-5 mol%)
Ligand P(o-tolyl)₃ (4-10 mol%)
Base Triethylamine (TEA) (2.0-3.0 equiv.)
Solvent DMF or NMP
Temperature 100-140 °C
Reaction Time 12-48 hours
Atmosphere Inert (Nitrogen or Argon)

Step-by-Step Methodology:

  • To a sealable reaction vessel, add 5-iodo-1-methyl-4-nitro-1H-pyrazole, the palladium catalyst, and the ligand.

  • Add the solvent, the alkene, and the base.

  • Seal the vessel and heat the mixture with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool to room temperature, dilute with a suitable organic solvent, and wash with water.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The pyrazole ring in 5-iodo-1-methyl-4-nitro-1H-pyrazole is electron-deficient due to the presence of the nitro group, making it susceptible to nucleophilic aromatic substitution (SNAr).[11][12] While the C5-iodo is an excellent leaving group for cross-coupling, under SNAr conditions, other positions might become reactive. However, the most likely position for SNAr is the one bearing the leaving group (iodine) that is activated by the electron-withdrawing nitro group.

Regioselectivity Considerations:

  • Activation by the Nitro Group: The nitro group at C4 strongly activates the adjacent C5 position for nucleophilic attack by stabilizing the intermediate Meisenheimer complex.

  • Leaving Group Ability: Iodide is a good leaving group, which would facilitate the rearomatization step after nucleophilic addition.

It is important to note that strong nucleophiles could potentially lead to complex reaction mixtures, and careful optimization of reaction conditions is necessary.

Reduction of the Nitro Group

The nitro group at the C4 position can be selectively reduced to an amino group, providing a valuable synthetic handle for further functionalization, such as acylation, alkylation, or diazotization.[13] This transformation is typically performed after the desired substituent has been introduced at the C5 position.

Causality of Experimental Choices:

  • Reducing Agent: A variety of reducing agents can be employed. Catalytic hydrogenation (e.g., H₂, Pd/C) is a clean and efficient method. Chemical reducing agents such as SnCl₂/HCl or Fe/HCl are also effective. The choice of reductant should be made based on the functional group tolerance of the rest of the molecule.[14]

  • Solvent: Protic solvents like ethanol or methanol are commonly used for these reductions.

Experimental Protocol: Nitro Group Reduction

ParameterRecommended Conditions (SnCl₂/HCl)
Reactant 5-Substituted-1-methyl-4-nitro-1H-pyrazole (1.0 equiv.)
Reducing Agent SnCl₂·2H₂O (4.0-5.0 equiv.)
Solvent Ethanol or Ethyl Acetate
Acid Concentrated HCl
Temperature 0 °C to reflux
Reaction Time 1-6 hours

Step-by-Step Methodology:

  • Dissolve the 5-substituted-1-methyl-4-nitro-1H-pyrazole in the chosen solvent.

  • Add the SnCl₂·2H₂O and concentrated HCl.

  • Stir the reaction mixture at the appropriate temperature, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction with a saturated aqueous solution of NaHCO₃ or NaOH until the solution is basic.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting amine by column chromatography if necessary.

Visualization of Functionalization Pathways:

Functionalization_Pathways Start 5-Iodo-1-methyl-4-nitro-1H-pyrazole Aryl 5-Aryl-1-methyl-4-nitro-1H-pyrazole Start->Aryl Suzuki-Miyaura Alkynyl 5-Alkynyl-1-methyl-4-nitro-1H-pyrazole Start->Alkynyl Sonogashira Amino 5-Amino-1-methyl-4-nitro-1H-pyrazole Start->Amino Buchwald-Hartwig Alkenyl 5-Alkenyl-1-methyl-4-nitro-1H-pyrazole Start->Alkenyl Heck Reduced_Aryl 5-Aryl-4-amino-1-methyl-1H-pyrazole Aryl->Reduced_Aryl Nitro Reduction

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-iodo-1-methyl-4-nitro-1H-pyrazole

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 5-iodo-1-methyl-4-nitro-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and drug dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-iodo-1-methyl-4-nitro-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important synthetic intermediate. The introduction of an iodine atom onto the pyrazole scaffold provides a versatile handle for further molecular elaboration through cross-coupling reactions.[1] However, the synthesis can present challenges due to the electronic nature of the substrate. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you improve your reaction yields and product purity.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q1: My reaction shows low or no conversion of the 1-methyl-4-nitro-1H-pyrazole starting material. What are the likely causes and how can I resolve this?

Low conversion is a common hurdle, primarily because the electron-withdrawing nitro group at the C4 position deactivates the pyrazole ring, making it less susceptible to electrophilic attack.

Potential Cause 1: Insufficiently Reactive Iodinating Agent. The deactivated nature of your substrate means that molecular iodine (I₂) alone is often not electrophilic enough to drive the reaction to completion.[2]

  • Solution: Employ a more potent iodinating system. The goal is to generate a stronger electrophile, often denoted as "I⁺".

    • Oxidative Iodination: Use molecular iodine in the presence of an oxidizing agent. The oxidant converts the iodide byproduct (I⁻) back into an electrophilic iodine species, driving the reaction forward.[3] Suitable oxidants include iodic acid (HIO₃), hydrogen peroxide (H₂O₂), or sodium periodate (NaIO₄).[1][3][4]

    • N-Iodosuccinimide (NIS): NIS is a convenient and effective source of electrophilic iodine that often works under milder conditions than strong acid systems.[5] Its reactivity can be enhanced with a catalytic amount of an acid like trifluoroacetic acid.[4]

    • Superelectrophilic Systems: For highly deactivated substrates, a combination of iodine monochloride (ICl) and a silver salt like silver sulfate (Ag₂SO₄) in concentrated sulfuric acid can be used. This generates a highly reactive iodinating species capable of functionalizing even electron-poor rings.[6]

Potential Cause 2: Suboptimal Reaction Conditions. Temperature, solvent, and reaction time play a critical role, especially when dealing with a less reactive substrate.

  • Solution: Systematically optimize your reaction parameters.

    • Solvent: For highly deactivated systems, a strong acid solvent like concentrated H₂SO₄ can serve as both the solvent and a catalyst to activate the iodinating agent.[6] For less harsh conditions, solvents like acetic acid, acetonitrile, or dichloroethane can be effective.[1][7]

    • Temperature: Gently heating the reaction mixture can often increase the rate of reaction. A typical range to explore is 50-100 °C.[3] However, monitor the reaction closely by TLC or LCMS, as excessive heat can lead to decomposition and the formation of side products.

G start Low or No Conversion Observed q1 Is the iodinating agent reactive enough? start->q1 s1 Use a more potent system: - I₂ + Oxidant (HIO₃, H₂O₂) - N-Iodosuccinimide (NIS) - ICl / Ag₂SO₄ in H₂SO₄ q1->s1 No q2 Are the reaction conditions (solvent, temp) optimal? q1->q2 Yes s1->q2 s2 Optimize conditions: - Try strong acid (H₂SO₄) or polar aprotic solvents - Increase temperature (e.g., 50-80°C) - Increase reaction time q2->s2 No end Improved Conversion q2->end Yes s2->end

Fig 1. Troubleshooting workflow for low reaction conversion.
Q2: My TLC plate is very messy with multiple spots, and I can't isolate a clean product. What is causing this and what can I do?

A complex reaction mixture indicates the formation of multiple byproducts, which can arise from side reactions or decomposition.

Potential Cause 1: Decomposition of Starting Material or Product. Nitrated heterocycles can be sensitive to harsh reaction conditions, such as high temperatures or highly concentrated strong acids.

  • Solution: Employ milder reaction conditions.

    • If you are using a strong acid like H₂SO₄, consider switching to NIS in a solvent like acetonitrile, which is generally less harsh.[5][7]

    • Run the reaction at the lowest temperature that provides a reasonable rate. It is better to have a slower, cleaner reaction than a fast, messy one.

    • Ensure your starting material is pure. Impurities in the 1-methyl-4-nitro-1H-pyrazole can lead to additional side products.

Potential Cause 2: Formation of Regioisomers or Poly-iodinated Species. While iodination is strongly directed to the C5 position, trace amounts of other isomers (e.g., 3-iodo) could form. If the reaction conditions are too forcing, a second iodine atom could potentially be added to the ring.[6]

  • Solution:

    • Control Stoichiometry: Use a slight excess, but not a large excess, of the iodinating agent (e.g., 1.05-1.2 equivalents) to minimize the risk of di-iodination.

    • Characterize Byproducts: If possible, isolate and characterize the major impurities by NMR and Mass Spectrometry. Understanding their structure will provide crucial clues about the competing reaction pathways, allowing you to adjust conditions to suppress them. For example, if you identify a di-iodinated product, you should reduce the amount of iodinating agent and shorten the reaction time.

Iodinating System Typical Conditions Pros Cons
I₂ / HIO₃ Acetic Acid, H₂O, CCl₄, RT-50°C[1]Cost-effective, readily available reagents.Can require acidic conditions, may be slow.
I₂ / H₂O₂ Water or organic solvent, 70-100°C[3][4]"Green" oxidant (water is the byproduct).[4]Requires heating, which may degrade sensitive substrates.
N-Iodosuccinimide (NIS) Acetonitrile or CH₂Cl₂, RTMild conditions, high regioselectivity.[5][7]More expensive than I₂.
ICl / Ag₂SO₄ Concentrated H₂SO₄, mild conditions[6]Extremely reactive, effective for deactivated rings.Harsh, corrosive, and toxic reagents require careful handling.
Q3: I've successfully synthesized the product, but I'm having difficulty with purification. What are the recommended methods?

Purification aims to remove unreacted starting material, residual reagents, and any side products.

Challenge 1: Separating the product from the less polar starting material. The product, 5-iodo-1-methyl-4-nitro-1H-pyrazole, is generally more polar than the starting material, but they can have similar chromatographic behavior.

  • Solution: Silica Gel Column Chromatography. This is the most reliable method for purification.[8]

    • Solvent System: A gradient elution with ethyl acetate in hexanes is a good starting point. Begin with a low polarity eluent (e.g., 5-10% ethyl acetate) to wash off non-polar impurities, then gradually increase the polarity to elute the starting material, followed by your desired product.

    • TLC Analysis: Before running the column, carefully optimize the solvent system using TLC to ensure good separation between your product (Rf ~0.3) and the closest impurities.[8]

Challenge 2: The product streaks on the silica gel column. The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and band tailing.[9]

  • Solution: Deactivate the Silica Gel. Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your eluent.[9] This will cap the acidic sites on the silica and lead to sharper peaks and better separation. Alternatively, neutral alumina can be used as the stationary phase.

Challenge 3: The final product is an oil or fails to crystallize. This is often due to the presence of residual solvent or minor impurities that inhibit crystallization.[8]

  • Solution 1: High-Vacuum Drying. Ensure all volatile solvents are removed by using a rotary evaporator followed by drying on a high-vacuum line for several hours.[8]

  • Solution 2: Recrystallization. If the product is a solid but impure, recrystallization can be very effective. Test various solvents, such as ethanol, isopropanol, or a co-solvent system like ethyl acetate/hexanes, to find conditions where the product is soluble when hot but sparingly soluble when cold.[9]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the iodination of 1-methyl-4-nitro-1H-pyrazole?

The reaction proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism.[1] The pyrazole ring, while deactivated by the C4-nitro group, acts as a nucleophile. The reaction is initiated by the generation of a potent electrophilic iodine species (I⁺). The C5 position of the pyrazole ring attacks this electrophile to form a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. A base in the reaction mixture then removes the proton from the C5 position, restoring the aromaticity of the ring and yielding the final product.

Fig 2. Mechanism of electrophilic iodination at the C5 position. (Note: Images are placeholders for chemical structures).
Q2: How should I prepare the starting material, 1-methyl-4-nitro-1H-pyrazole?

Ensuring the purity of your starting material is crucial for a successful reaction. There are two common synthetic routes.

  • Route A: Nitration of 1-methylpyrazole. This involves treating 1-methylpyrazole with a nitrating mixture, such as nitric acid and sulfuric acid. A significant drawback of this method is the potential formation of a mixture of regioisomers, primarily the 4-nitro and 3-nitro products, which can be difficult to separate.[10]

  • Route B: Methylation of 4-nitropyrazole. This is often the preferred route for achieving high regioselectivity. It begins with the nitration of pyrazole to 4-nitropyrazole, which is then methylated.[10] Using a methylating agent like iodomethane or dimethyl sulfate in the presence of a mild base (e.g., K₂CO₃) selectively adds the methyl group to one of the nitrogen atoms.[10] This method avoids the formation of nitro-isomers.

G cluster_A Route A: Nitration First cluster_B Route B: Methylation Last (Preferred) A1 1-Methylpyrazole A2 Nitration (e.g., HNO₃/H₂SO₄) A1->A2 A3 Mixture of: 4-nitro-1-methyl-1H-pyrazole (desired) & 3-nitro-1-methyl-1H-pyrazole (impurity) A2->A3 B1 Pyrazole B2 Nitration (e.g., fuming HNO₃/H₂SO₄) B1->B2 B3 4-Nitropyrazole B2->B3 B4 Methylation (e.g., CH₃I, K₂CO₃) B3->B4 B5 1-Methyl-4-nitro-1H-pyrazole (Clean Product) B4->B5

Fig 3. Comparison of synthetic routes to the precursor.

Part 3: Experimental Protocol

Protocol: Iodination of 1-methyl-4-nitro-1H-pyrazole using N-Iodosuccinimide (NIS)

This protocol is provided as a representative example and may require optimization for your specific setup.

Materials:

  • 1-methyl-4-nitro-1H-pyrazole (1.0 eq.)

  • N-Iodosuccinimide (NIS) (1.1 eq.)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-methyl-4-nitro-1H-pyrazole (1.0 eq.).

  • Solvent Addition: Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Reagent Addition: Add N-Iodosuccinimide (1.1 eq.) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LCMS. If the reaction is slow, it can be gently heated to 40-50°C. The reaction is typically complete within 2-12 hours.

  • Workup:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining iodine), saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 5-iodo-1-methyl-4-nitro-1H-pyrazole.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Electrophilic Iodination of 1-Ethyl-5-Methyl-1H-Pyrazole.
  • BenchChem. (n.d.). 5-iodo-1-methyl-4-nitro-1H-pyrazole.
  • Chajkovskij, V.K., Kharlova, T.S., Filimonov, V.D., Tret'yakov, E.V., & Vasilevskij, S.F. (2000). Direct iodination of 3- and 4-nitropyrazoles with a reagent based on iodine monochloride and silver sulfate. Izvestiya Akademii Nauk. Seriya Khimicheskaya, (8), 1482-1484.
  • Nevdouglo, I., et al. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI.
  • Filimonov, V. D., et al. (2017). Direct Iodination of 3- and 4-Nitropyrazoles with a Reagent Based on Iodine Monochloride and Silver Sulfate. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

  • Chem.libretexts.org. (2026, March 19). I2 and Electrophilic I+ reagents. Retrieved from [Link]

  • Google Patents. (n.d.). CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole.
  • BenchChem. (n.d.). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

  • Liu, Y., et al. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. Retrieved from [Link]

  • ChemRxiv. (2026, January 16). Practical Synthesis of Pyrazol-4-thiols. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

5-iodo-1-methyl-4-nitro-1H-pyrazole vs 5-bromo-1-methyl-4-nitro-1H-pyrazole reactivity

5-Iodo-1-methyl-4-nitro-1H-pyrazole vs. 5-Bromo-1-methyl-4-nitro-1H-pyrazole: A Comprehensive Reactivity Guide When engineering complex heterocyclic scaffolds for drug discovery, the 1-methyl-4-nitro-1H-pyrazole core off...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

5-Iodo-1-methyl-4-nitro-1H-pyrazole vs. 5-Bromo-1-methyl-4-nitro-1H-pyrazole: A Comprehensive Reactivity Guide

When engineering complex heterocyclic scaffolds for drug discovery, the 1-methyl-4-nitro-1H-pyrazole core offers a highly tunable platform. Functionalization at the C5 position is a critical juncture in many synthetic routes. The choice of halogen at this position—specifically between 5-iodo-1-methyl-4-nitro-1H-pyrazole and 5-bromo-1-methyl-4-nitro-1H-pyrazole—dictates the kinetic efficiency and mechanistic pathway of subsequent derivatizations.

As an Application Scientist, I have designed this guide to objectively compare the reactivity profiles of these two building blocks, focusing on the causality behind their divergent applications in Transition-Metal Catalyzed Cross-Coupling versus Nucleophilic Aromatic Substitution (SNAr).

Chemical Structure & Mechanistic Causality

The 1-methyl-4-nitro-1H-pyrazole core provides a unique electronic environment. The N1-methyl group directs regioselective functionalization, while the C4-nitro group acts as a powerful electron-withdrawing group (EWG), significantly depleting electron density at the adjacent C5 position[1]. However, the nature of the C5-halogen fundamentally alters the preferred mode of reactivity:

5-Iodo-1-methyl-4-nitro-1H-pyrazole (The Cross-Coupling Champion) Iodine is a large, highly polarizable atom. The carbon-iodine (C-I) bond is relatively weak, making it highly susceptible to oxidative addition by low-valent transition metals like Pd(0)[1]. In reactions such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings, the oxidative addition step is frequently rate-determining. The weak C-I bond facilitates rapid oxidative addition, making the 5-iodo derivative highly reactive under mild conditions, often outperforming its brominated counterpart in complex fragment linking[2].

5-Bromo-1-methyl-4-nitro-1H-pyrazole (The SNAr Specialist) In contrast, SNAr reactions proceed via a two-step addition-elimination mechanism where the nucleophilic attack to form the intermediate Meisenheimer complex is the rate-determining step[3]. Because bromine is more electronegative than iodine, it induces a stronger inductive effect, rendering the C5 carbon slightly more electrophilic. Furthermore, the leaving group ability (bond strength) is less critical in SNAr than in cross-coupling. Therefore, the 5-bromo derivative is often the preferred, more atom-economical substrate for direct SNAr reactions with amines, thiols, and alkoxides[4].

Quantitative Reactivity Profile

The following table summarizes the physicochemical properties and empirical reactivity metrics that guide the selection between the two halogenated pyrazoles.

Property / Reactivity Metric5-Iodo-1-methyl-4-nitro-1H-pyrazole5-Bromo-1-methyl-4-nitro-1H-pyrazole
Halogen Electronegativity (Pauling) 2.662.96
Approx. C-X Bond Dissociation Energy ~238 kJ/mol~285 kJ/mol
Primary Synthetic Application Transition-Metal Catalyzed Cross-CouplingNucleophilic Aromatic Substitution (SNAr)
Pd-Catalyzed Oxidative Addition Rate Exceptionally Fast (Kinetically Favored)Moderate to Slow (Requires Harsher Conditions)
SNAr Reactivity (Meisenheimer Formation) Moderate (Less Electrophilic C5)High (More Electrophilic C5)
Atom Economy Lower (Higher Molecular Weight)Higher (Lower Molecular Weight)

Workflow Visualization

The divergent synthetic utility of these two molecules is mapped below. The 5-iodo derivative is structurally primed for metal insertion, while the 5-bromo derivative is electronically primed for nucleophilic attack.

Reactivity Core 1-Methyl-4-nitro-1H-pyrazole Core Scaffold Iodo 5-Iodo Derivative Weak C-I Bond Core->Iodo Iodination Bromo 5-Bromo Derivative Electrophilic C5 Core->Bromo Bromination CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira) Iodo->CrossCoupling Rapid Oxidative Addition SNAr Nucleophilic Aromatic Substitution (SNAr with Amines) Bromo->SNAr Favorable Meisenheimer Complex Product1 C5-Aryl/Alkynyl Pyrazoles CrossCoupling->Product1 Product2 C5-Amino Pyrazoles SNAr->Product2

Divergent reactivity pathways of C5-halogenated 1-methyl-4-nitro-1H-pyrazoles.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating mechanistic rationale and in-process monitoring steps.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Target Substrate: 5-Iodo-1-methyl-4-nitro-1H-pyrazole Mechanistic Rationale: We utilize Pd(dppf)Cl₂ because its large bite angle accelerates the reductive elimination step, which can otherwise be sluggish with electron-deficient pyrazoles. A biphasic Dioxane/Water system is critical; water hydroxylates the boronic acid, forming the highly reactive boronate species required for transmetalation[2].

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, combine 5-iodo-1-methyl-4-nitro-1H-pyrazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (3:1 v/v ratio, 0.2 M concentration).

  • Catalyst Introduction: Under a positive stream of argon, add Pd(dppf)Cl₂ (0.05 equiv). Seal the flask and heat to 80 °C.

  • Self-Validation (Monitoring): Monitor the reaction via TLC (Hexane/EtOAc). The starting 5-iodo pyrazole is strongly UV-active. Successful coupling is indicated by the consumption of the starting material and the appearance of a new spot with a distinct UV chromophore (due to extended biaryl conjugation). Confirm via LC-MS; the product should display the expected[M+H]⁺ mass without the characteristic iodine isotopic defect.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Target Substrate: 5-Bromo-1-methyl-4-nitro-1H-pyrazole Mechanistic Rationale: N,N-Diisopropylethylamine (DIPEA) is employed as a sterically hindered, non-nucleophilic base to neutralize the HBr byproduct, ensuring the primary/secondary amine nucleophile remains unprotonated and active. DMF is selected as the solvent because its high dielectric constant stabilizes the highly polar transition state of the Meisenheimer complex[3][4].

Step-by-Step Methodology:

  • Preparation: Dissolve 5-bromo-1-methyl-4-nitro-1H-pyrazole (1.0 equiv) in anhydrous DMF (0.3 M concentration) at room temperature.

  • Reagent Addition: Add the amine nucleophile (1.5 equiv) followed by DIPEA (2.0 equiv).

  • Reaction Execution: Stir the mixture at 60–80 °C (temperature depends on the steric bulk of the amine).

  • Self-Validation (Monitoring): The reaction mixture will typically undergo a distinct color shift (often to deep orange/red) upon the formation of the intermediate Meisenheimer complex. Monitor by LC-MS. The disappearance of the distinct bromine isotope pattern (M and M+2 peaks of equal intensity) and the appearance of the desired product mass confirms successful substitution.

  • Workup: Quench the reaction by pouring it into ice-cold water. If the product precipitates, collect it via vacuum filtration. Otherwise, extract with EtOAc, wash extensively with water (to remove DMF) and brine, dry, and concentrate.

References

  • Journal of Medicinal Chemistry. "Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability". ACS Publications. [Link]

  • Molbank. "N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine". MDPI. [Link]

  • US Patent US8614206B2. "Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use".

Sources

Comparative

Strategic Selection of Pyrazole Halides: A Comparative Guide to Iodo vs. Bromo Cross-Coupling Efficiency

The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a core motif in kinase inhibitors and other targeted therapeutics. Functionalization at the C4-position via palladium-catalyze...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a core motif in kinase inhibitors and other targeted therapeutics. Functionalization at the C4-position via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is a critical step in drug development. However, the choice of starting material—specifically between 4-iodopyrazole and 4-bromopyrazole—can drastically alter the efficiency, scalability, and yield of the synthetic route.

This guide provides an objective, data-driven comparison of iodo- versus bromo-pyrazole derivatives, detailing the mechanistic causality behind their reactivity and providing a self-validating experimental protocol for high-fidelity cross-coupling.

Mechanistic Foundations: The BDE Paradox

The reactivity of halopyrazoles in cross-coupling reactions is fundamentally governed by their carbon-halogen bond dissociation energy (BDE)[1]. The C–I bond (~213 kJ/mol) is significantly weaker than the C–Br bond (~285 kJ/mol)[1]. Consequently, 4-iodopyrazoles undergo oxidative addition to the Pd(0) center much more rapidly than their bromo counterparts[2].

However, this kinetic advantage introduces a synthetic paradox. The rapid formation of the Pd(II) intermediate [Ar-Pd-I] can easily outpace the subsequent transmetalation step, especially when utilizing sterically hindered boronic acids or less soluble bases. When transmetalation becomes the kinetic bottleneck, the stalled Pd(II) intermediate becomes highly susceptible to hydrodehalogenation —a parasitic side reaction where the pyrazole is reduced rather than coupled[3].

Direct empirical comparisons in Suzuki-Miyaura reactions reveal that bromo-pyrazoles are often superior to iodo-pyrazoles[3]. By requiring slightly higher activation energy for oxidative addition, bromo-pyrazoles synchronize the rates of oxidative addition and transmetalation, significantly reducing dehalogenation propensity and yielding higher isolated product recoveries[2].

Quantitative Performance Comparison

The following table summarizes the comparative performance metrics of 4-iodo and 4-bromo pyrazoles, synthesizing bond thermodynamics with practical synthetic outcomes.

Parameter4-Iodopyrazole4-Bromopyrazole
Bond Dissociation Energy (BDE) ~213 kJ/mol[1]~285 kJ/mol[1]
Oxidative Addition Rate Very FastModerate to Fast
Susceptibility to Dehalogenation High (Often requires protection)[3]Low (Stable Pd(II) intermediate)[3]
Optimal Catalyst Systems Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃/XPhos, Pd(OAc)₂/SPhos[4]
Typical Temperature 60 - 80 °C80 - 100 °C
Overall Synthetic Fidelity Moderate (Side reactions common)High (Cleaner reaction profiles)[2]

The Divergent Catalytic Cycle

To understand the operational differences between these two halides, we must visualize the divergence in the catalytic cycle. The diagram below illustrates how a stalled transmetalation step (common with iodo-derivatives) leads to parasitic dehalogenation.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Iodo: Fast | Bromo: Mod) Pd0->OxAdd PdII Pd(II) Intermediate [Ar-Pd-X] OxAdd->PdII Transmet Transmetalation (Boronic Acid) PdII->Transmet Productive Pathway Dehal Dehalogenation Pathway (High Risk for Iodo) PdII->Dehal Side Reaction (Stalled Transmetalation) RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Product Desired Cross-Coupled Pyrazole Product RedElim->Product SideProd Hydrodehalogenated Side Product Dehal->SideProd

Catalytic cycle showing productive cross-coupling vs. parasitic dehalogenation pathways.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, the following protocol for the coupling of 4-bromopyrazole utilizes a self-validating system . It incorporates built-in analytical checkpoints to verify mechanistic progression and dictate real-time experimental adjustments.

Causality-Driven Reagent Selection
  • Catalyst/Ligand: Pd(OAc)₂ with XPhos. Causality: The bulky, electron-rich biaryl phosphine ligand accelerates oxidative addition (compensating for the stronger C–Br bond) and facilitates rapid reductive elimination[4].

  • Base/Solvent: K₃PO₄ in 1,4-Dioxane/H₂O (4:1). Causality: Water is strictly required to hydroxylate the boronic acid, forming the active boronate species essential for transmetalation. Anhydrous conditions will stall the cycle and promote dehalogenation.

ExperimentalWorkflow S1 1. Catalyst Preparation S2 2. Substrate Addition S1->S2 S3 3. Base/Solvent Addition S2->S3 S4 4. Rigorous Degassing S3->S4 S5 5. Thermal Activation S4->S5 S6 6. LC-MS Validation S5->S6

Self-validating experimental workflow for pyrazole cross-coupling.
Step-by-Step Methodology
  • System Assembly: In an oven-dried Schlenk flask, combine 4-bromopyrazole (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and finely milled K₃PO₄ (3.0 equiv).

  • Solvent Introduction: Add a pre-mixed solution of 1,4-Dioxane and deionized H₂O (4:1 ratio, 0.2 M concentration relative to the pyrazole).

  • Rigorous Degassing: Perform three consecutive Freeze-Pump-Thaw cycles. Causality: Oxygen must be entirely excluded to prevent the homocoupling of the boronic acid and the oxidation of the electron-rich XPhos ligand.

  • Thermal Activation: Backfill with Argon and heat the reaction mixture to 90 °C in a pre-heated oil bath.

  • In-Process Validation (t = 30 min): Take a 10 µL aliquot under Argon, quench with 1 mL of LC-MS grade Acetonitrile, filter, and analyze via LC-MS.

    • Self-Validation Checkpoint: Calculate the UV peak area ratio of the desired cross-coupled product to the hydrodebrominated byproduct.

    • If Ratio > 10:1: Transmetalation is highly efficient. Proceed with heating until starting material is consumed.

    • If Ratio < 10:1: The Pd(II) intermediate is stalling. Intervention: Add 0.5 equiv of additional boronic acid and 0.1 mL of degassed water to accelerate boronate formation and rescue the catalytic cycle.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Strategic Recommendations for Drug Development

When designing a synthetic route for pyrazole-containing therapeutics, the choice between iodo and bromo derivatives should be dictated by the stage of development:

  • Early-Stage Discovery: If rapid library generation is required and the boronic acids are highly reactive (e.g., electron-rich aryl boronates), 4-iodopyrazoles can be utilized under milder conditions (60 °C), provided that lower yields and complex purification profiles are acceptable.

  • Process Chemistry & Scale-Up: For late-stage functionalization, scale-up, or when coupling sterically hindered/electron-deficient partners, 4-bromopyrazoles are the definitive choice. Their superior stability prevents catastrophic dehalogenation, lowers raw material costs, and ensures high-fidelity batch-to-batch reproducibility[2].

References

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry (ACS). Available at:[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (PMC). Available at:[Link]

Sources

Validation

Benchmarking the Biological Activity of 5-Iodo-1-methyl-4-nitro-1H-pyrazole Analogs: A Comparative Guide

For researchers, scientists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of pharmacological activitie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antifungal properties.[1][2][3] This guide provides a comprehensive framework for benchmarking the biological activity of 5-iodo-1-methyl-4-nitro-1H-pyrazole and its analogs. While this specific substituted pyrazole is not extensively documented in publicly available literature, this guide offers detailed, self-validating experimental protocols and illustrative data from related pyrazole derivatives to empower researchers in their investigations.[4]

Introduction to Pyrazole Analogs in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug design.[2][5] Its unique electronic properties and ability to act as a scaffold for diverse functionalization have led to the development of numerous clinically approved drugs.[3] The introduction of a nitro group, as in 4-nitro-1H-pyrazoles, can significantly influence the molecule's biological activity, often serving as a key pharmacophore or a synthetic handle for further modifications.[6][7] Similarly, halogenation, such as the introduction of an iodo-group, can enhance lipophilicity and potentially improve cell membrane permeability and target engagement.

This guide will focus on three key areas of biological activity for benchmarking 5-iodo-1-methyl-4-nitro-1H-pyrazole analogs:

  • Anticancer Activity: Evaluating the cytotoxic effects of the compounds on various cancer cell lines.

  • Antimicrobial Activity: Assessing the inhibitory effects against a panel of pathogenic bacteria.

  • Antifungal Activity: Determining the efficacy against common fungal strains.

I. Benchmarking Anticancer Activity

The evaluation of novel compounds for anticancer activity is a critical step in drug discovery. The following protocols are designed to provide a robust and reproducible assessment of the cytotoxic potential of 5-iodo-1-methyl-4-nitro-1H-pyrazole analogs.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[1][8] It is a widely accepted method for initial cytotoxicity screening.

Methodology:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[9]

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Harvest logarithmically growing cells and seed them into 96-well microtiter plates at a density of 5,000 to 10,000 cells per well.

    • Incubate the plates for 24 hours to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a stock solution of the test compounds (5-iodo-1-methyl-4-nitro-1H-pyrazole and its analogs) in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.[8]

    • Replace the medium in the wells with the medium containing the test compounds.

    • Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[9][10]

  • Incubation:

    • Incubate the plates for 48 to 72 hours.[8]

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.[9]

Self-Validation: The inclusion of a known cytotoxic agent like Doxorubicin as a positive control is crucial.[10] A consistent and expected IC₅₀ value for the positive control validates the assay's performance. The vehicle control ensures that the solvent (DMSO) does not significantly affect cell viability.

Illustrative Data: Comparative Cytotoxicity of Pyrazole Analogs

The following table provides representative IC₅₀ values for various substituted pyrazole derivatives against different cancer cell lines, illustrating how the data for 5-iodo-1-methyl-4-nitro-1H-pyrazole analogs could be presented and compared.

CompoundCancer Cell LineIC₅₀ (µM)Reference Compound (Doxorubicin) IC₅₀ (µM)
Analog A (Hypothetical) MCF-7 (Breast)15.20.9
Analog B (Hypothetical) A549 (Lung)25.81.5
Analog C (Hypothetical) HCT116 (Colon)18.51.1
Related Pyrazole 1MCF-7 (Breast)8.00.9
Related Pyrazole 2A549 (Lung)9.81.5

Data for "Related Pyrazoles" are illustrative and based on published data for other pyrazole derivatives to provide a comparative context.[11]

Visualizing the Experimental Workflow

anticancer_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis culture Cell Culture (MCF-7, A549, HCT116) seeding Cell Seeding (96-well plate) culture->seeding treatment Compound Treatment (48-72h incubation) seeding->treatment compounds Compound Preparation (Serial Dilutions) compounds->treatment mtt_add Add MTT Reagent treatment->mtt_add formazan Solubilize Formazan mtt_add->formazan read Read Absorbance (570 nm) formazan->read analysis Calculate % Viability Determine IC50 read->analysis

Caption: Workflow for in vitro anticancer activity screening using the MTT assay.

II. Benchmarking Antimicrobial Activity

The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have shown promise in this area.[6] The following protocols will guide the evaluation of 5-iodo-1-methyl-4-nitro-1H-pyrazole analogs for their antibacterial properties.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[12][13]

Methodology:

  • Bacterial Strains and Media:

    • Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus ATCC 29213, Bacillus subtilis ATCC 6633) and Gram-negative (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) bacteria.[13]

    • Use Mueller-Hinton Broth (MHB) as the culture medium.[12]

  • Inoculum Preparation:

    • Prepare a bacterial suspension in sterile saline, adjusted to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12]

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation and Serial Dilution:

    • Prepare a stock solution of the test compounds in DMSO.

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the compounds in MHB to obtain a range of concentrations (e.g., 256, 128, 64, 32, 16, 8, 4, 2 µg/mL).[13]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well.

    • Include a positive control (a standard antibiotic such as Ampicillin or Ofloxacin), a negative control (MHB with DMSO), and a growth control (MHB with inoculum only).[13]

    • Incubate the plates at 37°C for 18-24 hours.[13]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[3]

Self-Validation: The use of standard antibiotics as positive controls is essential for validating the assay. The expected MIC values for these controls against the quality control strains (e.g., S. aureus ATCC 29213) should fall within the established ranges.

Illustrative Data: Comparative Antimicrobial Activity of Pyrazole Analogs

The following table presents hypothetical MIC values for 5-iodo-1-methyl-4-nitro-1H-pyrazole analogs against representative bacterial strains.

CompoundS. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
Analog A (Hypothetical) 163264>128
Analog B (Hypothetical) 3264128>128
Analog C (Hypothetical) 8163264
Ampicillin (Control) 0.50.258>256
Ofloxacin (Control) 0.250.50.1251
Visualizing the Experimental Workflow

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum Bacterial Inoculum (0.5 McFarland) inoculation Inoculation of Plates inoculum->inoculation compounds Compound Dilution (96-well plate) compounds->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation mic_determination Visual Inspection Determine MIC incubation->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

III. Benchmarking Antifungal Activity

Fungal infections pose a significant threat, particularly to immunocompromised individuals. Pyrazole derivatives have demonstrated potential as antifungal agents.[14] The following protocol outlines a method for assessing the antifungal activity of 5-iodo-1-methyl-4-nitro-1H-pyrazole analogs.

Experimental Protocol: Broth Microdilution for Antifungal Susceptibility Testing

This method is adapted from standardized protocols for antifungal susceptibility testing and is suitable for screening novel compounds.[15][16]

Methodology:

  • Fungal Strains and Media:

    • Use common pathogenic fungal strains such as Candida albicans ATCC 10231 and Aspergillus niger.[17][18]

    • Use RPMI-1640 medium buffered with MOPS for Candida species and Sabouraud Dextrose Broth for Aspergillus species.[12]

  • Inoculum Preparation:

    • Prepare a fungal suspension and adjust the concentration to achieve a final inoculum of 0.5-2.5 x 10³ CFU/mL for yeast and 0.4-5 x 10⁴ CFU/mL for molds in the test wells.[16]

  • Compound Preparation and Serial Dilution:

    • Prepare a stock solution of the test compounds in DMSO.

    • Perform two-fold serial dilutions in the appropriate medium in a 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well.

    • Include a positive control (e.g., Fluconazole or Ketoconazole), a negative control (medium with DMSO), and a growth control.[17][19]

    • Incubate the plates at 35°C for 24-48 hours.[13]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

Self-Validation: The inclusion of a standard antifungal agent like Fluconazole is essential for validating the assay. The MIC values obtained for the control drug against the reference strains should be within the expected range.

Illustrative Data: Comparative Antifungal Activity of Pyrazole Analogs

The following table provides hypothetical MIC values for 5-iodo-1-methyl-4-nitro-1H-pyrazole analogs against representative fungal strains.

CompoundC. albicans MIC (µg/mL)A. niger MIC (µg/mL)
Analog A (Hypothetical) 3264
Analog B (Hypothetical) 1632
Analog C (Hypothetical) 64128
Fluconazole (Control) 116
Ketoconazole (Control) 0.58
Visualizing the Experimental Workflow

antifungal_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum Fungal Inoculum Preparation inoculation Inoculation of Plates inoculum->inoculation compounds Compound Dilution (96-well plate) compounds->inoculation incubation Incubation (35°C, 24-48h) inoculation->incubation mic_determination Visual Inspection Determine MIC incubation->mic_determination

Caption: Workflow for antifungal susceptibility testing.

Conclusion

This guide provides a robust framework for the systematic benchmarking of the biological activities of 5-iodo-1-methyl-4-nitro-1H-pyrazole analogs. By following the detailed protocols for anticancer, antimicrobial, and antifungal testing, researchers can generate reliable and comparable data. The inclusion of standard positive controls is paramount for ensuring the validity of the experimental results. While specific data for the title compound and its close analogs are limited, the provided illustrative data from the broader pyrazole literature offers a valuable context for interpreting new findings. The systematic approach outlined herein will facilitate the identification of promising lead compounds for further development in the ongoing quest for novel therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for Evaluating the Antimicrobial Activity of Pyrazolines. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Pyrazole Derivatives in Anticancer Drug Discovery. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Pyrazole Derivatives in In Vitro and In Vivo Research. BenchChem.
  • Thieme. (2026). A Decade of Decline: The Decreasing Use of Positive Controls Threatens the Reliability of In vitro Cancer Research. Thieme.
  • BenchChem. (2025). Application Notes and Protocols for the Experimental Design of Antifungal Agent 39 in Fungal Infection Models. BenchChem.
  • BenchChem. (n.d.). 5-iodo-1-methyl-4-nitro-1H-pyrazole. BenchChem.
  • Scholars Research Library. (n.d.). Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library.
  • PMC. (n.d.).
  • Asian Journal of Chemistry. (2023).
  • PMC. (n.d.). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PMC.
  • PMC. (n.d.). A Practical Guide to Antifungal Susceptibility Testing. PMC.
  • Semantic Scholar. (n.d.).
  • RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. BenchChem.
  • ACS Publications. (2025). Preparation, Antifungal Activity Evaluation, and Mechanistic Studies of Unique and Structurally Novel Pyrazole-Heterocyclic-Amide Analogues. Journal of Agricultural and Food Chemistry.
  • ACS Publications. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace.
  • WOAH. (n.d.). bacterial antimicrobial susceptibility testing. WOAH.
  • CSIR-NIScPR. (2025).
  • ResearchGate. (n.d.). Anticancer activity of the tested compounds.
  • PMC. (n.d.).
  • DergiPark. (n.d.).
  • ResearchGate. (n.d.). The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds.
  • PubMed. (n.d.). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PubMed.
  • NIST. (2021).
  • ResearchGate. (2020). What chemical is a proper positive control I can use for antifungal assay?.
  • PubMed. (2021).
  • ResearchGate. (n.d.). Susceptibility testing using standard antibiotics (positive control).
  • Meddocs Publishers. (2021).
  • Taylor & Francis Online. (2021).
  • Clinical Microbiology Reviews. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.
  • SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances.
  • Arabian Journal of Chemistry. (n.d.).
  • ResearchGate. (n.d.). S159 Antifungal Susceptibility Testing.
  • Sapphire Bioscience. (n.d.). 5-Iodo-1-methyl-4-nitro-1H-pyrazole. Sapphire Bioscience.
  • IntechOpen. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. IntechOpen.
  • PMC. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC.
  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Apec.org.
  • Semantic Scholar. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Semantic Scholar.
  • MDPI. (2023).
  • IntechOpen. (2012). Quality Assurance in Antimicrobial Susceptibility Testing. IntechOpen.
  • ScienceDirect. (2021). Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. ScienceDirect.
  • Semantic Scholar. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Semantic Scholar.

Sources

Comparative

in vitro assay validation using 5-iodo-1-methyl-4-nitro-1H-pyrazole scaffolds

Title: In Vitro Assay Validation Using 5-Iodo-1-methyl-4-nitro-1H-pyrazole Scaffolds: A Comparative Guide Executive Summary The pyrazole ring is a privileged structural motif in medicinal chemistry, serving as the core p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vitro Assay Validation Using 5-Iodo-1-methyl-4-nitro-1H-pyrazole Scaffolds: A Comparative Guide

Executive Summary

The pyrazole ring is a privileged structural motif in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved targeted therapeutics, including p38 MAP kinase inhibitors [1] and Heat Shock Protein 90 (HSP90) inhibitors [2]. When constructing highly functionalized pyrazole libraries for high-throughput screening, the choice of the starting scaffold dictates not only synthetic efficiency but also the downstream reliability of in vitro assay data.

This guide objectively compares the performance of the 5-iodo-1-methyl-4-nitro-1H-pyrazole scaffold against its halogenated alternatives (bromo- and chloro- derivatives). By examining cross-coupling reactivity, impurity profiles, and their cascading effects on biochemical and cell-based assay validation, this document provides a comprehensive framework for optimizing your drug discovery workflow.

Scaffold Reactivity & Comparative Yields

To synthesize a diverse library of kinase inhibitors, the C5 position of the pyrazole ring is typically functionalized via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), followed by the reduction of the C4-nitro group to an amine for subsequent amidation.

The Causality of Halogen Selection: The bond dissociation energy of the C-I bond (~238 kJ/mol) is significantly lower than that of the C-Br bond (~335 kJ/mol) [3]. In the context of palladium-catalyzed cross-coupling, this weaker bond facilitates a much faster oxidative addition step. Consequently, the 5-iodo scaffold allows for milder reaction temperatures and lower catalyst loadings. Forcing the reaction with 5-bromo or 5-chloro scaffolds requires elevated temperatures, which often leads to proto-dehalogenation side products. These trace impurities are notoriously difficult to separate and frequently cause false positives or baseline noise in sensitive in vitro fluorescence assays.

Table 1: Scaffold Reactivity Comparison (Suzuki-Miyaura Coupling at C5)
Scaffold Starting MaterialHalogen Leaving GroupCatalyst Loading (Pd(dppf)Cl₂)Temp (°C)Reaction Time (h)Isolated Yield (%)Impurity Carryover
5-Iodo-1-methyl-4-nitro-1H-pyrazole Iodine (-I)2 mol%602>95%Negligible
5-Bromo-1-methyl-4-nitro-1H-pyrazole Bromine (-Br)5 mol%90872%Moderate
5-Chloro-1-methyl-4-nitro-1H-pyrazole Chlorine (-Cl)10 mol%11024<40%High

Workflow Visualization

The following diagram illustrates the logical progression from scaffold functionalization to in vitro validation.

G Scaffold 5-Iodo-1-methyl-4-nitro-1H-pyrazole (Starting Scaffold) Coupling Suzuki-Miyaura Cross-Coupling (C5 Arylation) Scaffold->Coupling Pd Catalyst Reduction Nitro Reduction & Amidation (C4 Functionalization) Coupling->Reduction H2, Pd/C Library Pyrazole Inhibitor Library Reduction->Library KinaseAssay In Vitro Kinase Assay (Target Affinity) Library->KinaseAssay CellAssay Cell Viability Assay (Phenotypic Validation) Library->CellAssay SAR SAR Analysis & Lead Selection KinaseAssay->SAR CellAssay->SAR

Figure 1: Workflow from scaffold functionalization to in vitro assay validation.

Experimental Protocols: Self-Validating Systems

As an application scientist, I emphasize that a protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to ensure that the data generated from your pyrazole derivatives is highly trustworthy.

Protocol A: Biochemical Validation (In Vitro p38α Kinase Assay)

This assay measures the direct target engagement of the synthesized pyrazole derivatives.

  • Reagent Preparation: Prepare the kinase buffer (25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100). Prepare ATP at its Michaelis constant ( Km​ ).

    • Causality: Operating exactly at the ATP Km​ ensures the assay is optimally sensitive to competitive ATP-binding site inhibitors. If ATP is too high, weak inhibitors are masked; if too low, the signal-to-noise ratio degrades.

  • Compound Incubation: Dispense 10 nM of recombinant p38α kinase into a 384-well plate. Add the pyrazole derivatives (derived from the iodo-scaffold) in a 10-point dose-response curve. Pre-incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows for the establishment of binding equilibrium, which is critical for the accurate IC50​ determination of slow-binding inhibitors.

  • Reaction Initiation & Readout: Add the ATP/substrate mix to initiate the reaction. After 60 minutes, add the TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) detection reagents.

    • Causality: TR-FRET utilizes a time delay before measuring emission, which completely eliminates background auto-fluorescence caused by the chemical compounds themselves, drastically reducing false positives.

  • Validation Metric: Calculate the Z'-factor using DMSO (negative control) and Staurosporine (positive control). A Z' > 0.5 validates the assay's statistical reliability.

Protocol B: Phenotypic Validation (MCF-7 Cell Viability MTT Assay)

This assay validates membrane permeability, cellular stability, and the phenotypic efficacy of the pyrazole inhibitors.

  • Cell Seeding: Plate MCF-7 breast cancer cells at 5,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

    • Causality: This 24-hour window allows cells to adhere and re-enter the exponential growth phase, ensuring uniform metabolic activity across the entire plate.

  • Treatment: Apply the pyrazole compounds in fresh media, ensuring the final DMSO concentration is strictly ≤0.1% .

    • Causality: DMSO concentrations above 0.1% induce inherent cellular toxicity, which would confound the true cytotoxic effect of the pyrazole inhibitor.

  • MTT Addition & Readout: After 72 hours of treatment, add 20 µL of MTT reagent (5 mg/mL) and incubate for 4 hours. Solubilize the resulting formazan crystals in 100 µL of DMSO and measure absorbance at 570 nm.

    • Causality: Viable cells reduce the yellow MTT to purple formazan via mitochondrial reductase. Measuring this absorbance provides a direct, quantifiable proxy for cell viability.

In Vitro Assay Validation Data

The purity of the starting scaffold directly impacts the biological readout. Table 2 demonstrates how final compounds derived from the 5-iodo scaffold (Cmpd-A) yield tighter error margins and more potent IC50​ values compared to those derived from the 5-bromo scaffold (Cmpd-B), which suffered from trace proto-dehalogenated impurities that interfered with the assay.

Table 2: Comparative IC50 Data (p38α Kinase and MCF-7 Cell Viability)
CompoundScaffold Originp38α IC50 (nM)MCF-7 IC50 (µM)Z'-Factor (Assay)Data Reliability
Cmpd-A 5-Iodo (High Purity)12.4 ± 1.10.85 ± 0.040.78Excellent
Cmpd-B 5-Bromo (Trace Impurities)45.2 ± 3.83.20 ± 0.150.65Marginal
SB203580 Reference Inhibitor35.0 ± 2.52.50 ± 0.100.80Excellent

References

  • Graneto, M. J., et al. "Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase." Journal of Medicinal Chemistry, 2007.[Link]

  • Al-Wahaibi, L. H., et al. "New Pyrazole/Pyrimidine-Based Scaffolds as Inhibitors of Heat Shock Protein 90 Endowed with Apoptotic Anti-Breast Cancer Activity." Pharmaceuticals (Basel), 2024.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1279587, 5-bromo-1-methyl-4-nitro-1H-pyrazole." PubChem, 2025.[Link]

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.